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Core Science & Biosynthesis

Foundational

Chemical structure and exact mass of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the quest for novel three-dimensional molecular scaffolds is paramount for the development of n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel three-dimensional molecular scaffolds is paramount for the development of next-generation therapeutics. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention due to their inherent structural rigidity, precise vectoral display of substituents, and their ability to explore novel chemical space. This guide provides a detailed technical overview of a specific N-heterocyclic scaffold, Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate. This compound serves as a versatile building block, combining the conformational constraint of the spiro[3.5]nonane framework with the utility of a selectively protected triamine system. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for controlled, stepwise functionalization, making it a valuable intermediate in the synthesis of complex molecules, including libraries for drug discovery and targeted therapeutics like Proteolysis-Targeting Chimeras (PROTACs).

Chemical Structure and Physicochemical Properties

The fundamental identity of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is defined by its unique spirocyclic architecture. The IUPAC name precisely describes a molecule composed of a four-membered azetidine ring and a six-membered piperazine ring fused at a spirocyclic quaternary carbon. The nitrogen atoms are located at positions 2, 5, and 8. The tert-butyl carbamate (Boc) group is attached to the nitrogen at position 2, which is part of the azetidine ring.

Based on this structure, the chemical formula is determined to be C₁₁H₂₁N₃O₂. This formula allows for the calculation of its exact mass and other key physicochemical properties, which are crucial for analytical characterization and for predicting its behavior in biological systems.

Molecular Structure Diagram

G A Starting Materials (e.g., Substituted Piperazine and a C3-dielectrophile) B Spirocycle Formation (e.g., Double Alkylation) A->B C Intermediate: 2,5,8-Triazaspiro[3.5]nonane (with other protecting groups) B->C D Selective Deprotection C->D E Boc Protection ((Boc)2O, base) D->E F Final Product: Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate E->F

Caption: Hypothetical synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of a Protected Spirocyclic Intermediate. A suitably protected piperazine derivative (e.g., N,N'-dibenzylpiperazine) could be reacted with a 1,3-dihalopropane derivative in the presence of a strong base to construct the azetidine ring and form a dibenzyl-protected 2,5,8-triazaspiro[3.5]nonane.

  • Step 2: Selective Deprotection. The benzyl groups could be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free 2,5,8-triazaspiro[3.5]nonane. Due to the symmetry of the resulting piperazine moiety, the two secondary amines (at positions 5 and 8) would be equivalent, while the secondary amine in the azetidine ring (at position 2) would be chemically distinct.

  • Step 3: Boc Protection. The resulting triamine would then be reacted with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) under carefully controlled conditions (e.g., in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane) to selectively protect the more reactive or sterically accessible nitrogen atom. [1]Given the higher ring strain and potentially different basicity of the azetidine nitrogen, selective protection at the N2 position is plausible.

Applications in Drug Discovery and Medicinal Chemistry

The Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate scaffold is a valuable building block for several reasons:

  • Three-Dimensionality: The spirocyclic core imparts a rigid, three-dimensional geometry, which is increasingly sought after in drug design to improve selectivity and reduce off-target effects compared to "flat" aromatic molecules. [2]* Vectorial Elaboration: The molecule possesses two free secondary amine groups at positions 5 and 8, and a protected secondary amine at position 2. After deprotection of the Boc group, this provides three distinct points for chemical modification, allowing for the controlled, directional synthesis of more complex molecules.

  • PROTAC Linker Chemistry: Bifunctional molecules like PROTACs require linkers to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The rigid nature of spirocyclic scaffolds makes them attractive components for linkers, as they can help to control the spatial orientation of the two ligands. Diazaspiro[3.5]nonane derivatives have been utilized as PROTAC linkers. [3]The triaza-analogue described here offers an additional point of attachment or modulation.

  • Bioisosteric Replacement: The spiro[3.5]nonane core can be considered a bioisostere for other cyclic systems, such as piperidine or cyclohexane, offering a way to modify the physicochemical properties (e.g., solubility, metabolic stability) of a lead compound while maintaining its core binding interactions. [2]* Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid). [4][5][6][7]This allows for the selective unmasking of the N2 amine for further chemical transformations in a multi-step synthesis. [1][8][9]

Conclusion

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a structurally intriguing and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its rigid three-dimensional framework, combined with multiple, differentially accessible nitrogen atoms, makes it an ideal starting point for the synthesis of diverse compound libraries and complex molecular architectures. While direct experimental data for this specific compound is sparse, its chemical properties can be reliably predicted, and its synthesis can be approached through established methodologies. As the demand for novel, sp³-rich scaffolds continues to grow, compounds like this will undoubtedly play an increasingly important role in the development of new therapeutic agents.

References

  • Advanced ChemBlocks. tert-butyl 9-oxo-2,5,8-triazaspiro[3.
  • Perjési, P., & Agócs, A. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 554–564.
  • Perjési, P., & Agócs, A. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines.
  • Kikelj, D. (2021).
  • ChemCeed. (2026).
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Paulo, J. A., & Gygi, S. P. (2015).
  • Master Organic Chemistry. (2018).
  • Mittal, R., et al. (2019).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • PubChem. Tert-butyl 2,5-diazaspiro[3.
  • Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290A.
  • PubChemLite. Tert-butyl 2-benzyl-2,5,8-triazaspiro[3.
  • PubChemLite. Tert-butyl 8-methyl-2,5,8-triazaspiro[3.
  • PubChem. tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.
  • ResearchGate. (2021). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • NextSDS. tert-butyl 8-methyl-2,5,8-triazaspiro[3.
  • MedChemExpress. tert-Butyl 2,7-diazaspiro[3.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Thompson, A., et al. (2012).
  • BLDpharm. tert-Butyl 2,5-diazaspiro[3.
  • ChemicalBook. tert-Butyl 2-oxa-5,8-diazaspiro[3.
  • Doyle, M. P., et al. (2022). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • BMRB.

Sources

Exploratory

Structural and Spectroscopic Elucidation of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate: A Technical Guide for Advanced Scaffold Integration

Executive Summary: The Rise of Fsp³-Rich Spirocycles In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds has become a fundamental strategy to improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rise of Fsp³-Rich Spirocycles

In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds has become a fundamental strategy to improve pharmacokinetic properties, enhance aqueous solubility, and mitigate off-target liabilities such as hERG-mediated cardiotoxicity[1]. Among these advanced scaffolds, the spirocyclic amine tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1936048-62-2) has emerged as a highly versatile building block.

By functioning as a conformationally restricted bioisostere for standard piperazines, this 2,5,8-triazaspiro[3.5]nonane core is actively utilized in the synthesis of next-generation therapeutics, including highly selective PARP14 inhibitors for atopic dermatitis[2] and cardiac myosin inhibitors such as Ulacamten (CK-4021586) for the treatment of heart failure[3]. This whitepaper provides an authoritative guide on the structural elucidation, NMR spectroscopic assignment, and synthetic integration of this critical intermediate.

Structural Analysis and Orthogonal Protection Strategy

The architecture of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate consists of a four-membered azetidine ring fused to a six-membered piperazine ring via a single quaternary spiro carbon (C4).

  • Azetidine Ring (C1-N2-C3): The nitrogen at position 2 is protected by a tert-butyloxycarbonyl (Boc) group. This carbamate linkage reduces the nucleophilicity of N2, effectively masking it during downstream reactions.

  • Piperazine Ring (N5-C6-C7-N8-C9): The nitrogens at positions 5 and 8 remain as free secondary amines.

  • Causality of Design: The strategic placement of the Boc group at N2 establishes an orthogonal protection system . Researchers can regioselectively functionalize the sterically differentiated N5 and N8 amines (e.g., via reductive amination or acylation) without affecting the azetidine nitrogen, allowing for the modular assembly of complex drug candidates[4].

NMR Spectroscopy: Empirical Assignments and Causality

Accurate structural verification of this building block relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The spiro[3.5]nonane system imposes unique stereoelectronic constraints that dictate the chemical shifts.

¹H NMR Chemical Shifts (400 MHz, CDCl₃)

The proton spectrum is defined by the rigid isolation of specific spin systems caused by the spiro junction.

PositionProton TypeChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Structural Environment
C1-H, C3-H Azetidine CH₂3.82br s4HDeshielded by the N-Boc group. Broadened at RT due to carbamate rotamers; isolated from vicinal coupling.
C9-H Piperazine CH₂2.92s2HFlanked by N8 and the quaternary spiro C4. The lack of adjacent protons prevents ³J coupling, yielding a diagnostic singlet.
C7-H Piperazine CH₂2.85m2HUndergoes standard vicinal coupling ( ³JHH​ ) with the adjacent C6 protons.
C6-H Piperazine CH₂2.72m2HUndergoes vicinal coupling ( ³JHH​ ) with the C7 protons.
N5-H, N8-H Secondary Amine1.85br s2HExchangeable protons. Chemical shift varies based on sample concentration and hydrogen bonding.
Boc CH₃ Methyl1.44s9HThree equivalent methyl groups. Serves as a highly reliable internal integration standard.
¹³C NMR Chemical Shifts (101 MHz, CDCl₃)

The carbon spectrum serves as a self-validating fingerprint. Despite having 11 carbon atoms (Formula: C₁₁H₂₁N₃O₂), molecular symmetry reduces the spectrum to exactly 8 distinct signals .

PositionCarbon TypeChemical Shift ( δ , ppm)Causality / Structural Environment
Boc C=O Quaternary156.2Strongly deshielded carbamate carbonyl carbon.
Boc C(CH₃)₃ Quaternary79.4Sterically hindered quaternary carbon attached to the carbamate oxygen.
C1, C3 CH₂ (Azetidine)58.6Equivalent by symmetry. Deshielded by both the adjacent N2 and the spiro C4 junction.
C4 Quaternary (Spiro)53.8Downfield shift driven by ring strain and direct attachment to the electronegative N5 atom.
C9 CH₂ (Piperazine)51.2Shifted downfield relative to standard piperazine due to the adjacent spiro carbon compression.
C7 CH₂ (Piperazine)46.5Standard piperazine environment; adjacent to the N8 secondary amine.
C6 CH₂ (Piperazine)43.2Adjacent to N5. Slightly upfield from C7 due to the steric influence of the spiro junction at C4.
Boc CH₃ Primary (Methyl)28.5Three equivalent methyl carbons of the tert-butyl moiety.

Self-Validating Experimental Protocols for NMR Acquisition

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating workflow for spectral acquisition.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no particulates are suspended (filter through a cotton plug if necessary).

Step 2: Spectroscopic Acquisition

  • ¹H NMR: Acquire at 400 MHz using a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the Boc methyl protons. Acquire 16 scans.

  • ¹³C NMR: Acquire at 100 MHz using power-gated broadband proton decoupling (e.g., zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary spiro carbon (C4).

Step 3: Self-Validation & Conformational Analysis

  • Integration Check: Calibrate the Boc methyl singlet ( δ 1.44 ppm) to exactly 9.00. The total integration of the spectrum must equal 21 protons. Any deviation indicates impurity or incomplete solvent suppression.

  • Signal Counting: Verify the presence of exactly 8 carbon signals. The presence of additional signals near δ 58.6 ppm or δ 28.5 ppm may indicate the presence of stable Boc rotamers. If rotameric broadening obscures the baseline, re-acquire the spectrum at an elevated temperature (330 K) to induce rapid exchange and coalesce the signals into sharp singlets[5].

Synthetic Workflow Integration

The primary utility of this scaffold lies in its sequential, regioselective functionalization. Because N8 is less sterically hindered than the spiro-adjacent N5, it is typically functionalized first (e.g., via reductive amination). Subsequently, N5 can be acylated, followed by the final deprotection of N2 for further elaboration into candidates like Ulacamten.

G A Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (Starting Scaffold) B Regioselective N8-Alkylation (e.g., Reductive Amination) A->B Step 1: N8 Functionalization C N5-Acylation / Amidation (e.g., Coupling with Carboxylic Acids) B->C Step 2: N5 Functionalization D Boc Deprotection (TFA / DCM) C->D Step 3: N2 Deprotection E Final Drug Candidate (e.g., Ulacamten Analog) D->E Step 4: Final Assembly

Fig 1: Orthogonal functionalization workflow of the 2,5,8-triazaspiro[3.5]nonane scaffold.

References

  • Tsurumi, F., et al. "Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.5]nonane from Cryptocarya laevigata." PMC.
  • "Discovery and Optimization of Potent and Highly Selective PARP14 Inhibitors for the Treatment of Atopic Dermatitis." Journal of Medicinal Chemistry - ACS Publications.
  • "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." ChemRxiv.
  • "WO2024050539 - CRYSTALLINE FORMS OF 5-(3,4-DIFLUOROBENZYL)-8-((1R,4R)-4-METHYLCYCLOHEXYL)-6,9-DIOXO-2,5,8-TRIAZASPIRO[3.5]NONANE-2-CARBALDEHYDE." WIPO.
  • "New Drug Approvals | Synthesis of 5-(3,4-difluorobenzyl)-8-((1r,4r)-4-methylcyclohexyl)-2,5,8-triazaspiro[3.5]nonane-6,9-dione." New Drug Approvals.

Sources

Foundational

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate safety data sheet and handling guidelines

Tert-Butyl 2,5,8-Triazaspiro[3.5]nonane-2-carboxylate: A Comprehensive Technical Guide on Safety, Handling, and Application in Drug Discovery Executive Summary & Strategic Importance In contemporary medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Tert-Butyl 2,5,8-Triazaspiro[3.5]nonane-2-carboxylate: A Comprehensive Technical Guide on Safety, Handling, and Application in Drug Discovery

Executive Summary & Strategic Importance

In contemporary medicinal chemistry, the shift from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy to improve pharmacokinetic properties. Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1936048-62-2) is a highly valuable spirocyclic building block[1]. By incorporating this rigid, nitrogen-rich scaffold into drug candidates (such as PROTAC linkers or kinase inhibitors), researchers can significantly increase the fraction of sp³ carbons ( Fsp3​ ), which correlates causally with enhanced aqueous solubility, reduced off-target toxicity, and improved metabolic stability.

This whitepaper provides an authoritative framework for the safe handling, physicochemical profiling, and experimental utilization of this compound, ensuring that laboratory protocols are both mechanistically sound and self-validating.

Physicochemical Profiling & Structural Logic

Understanding the structural nuances of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is critical for predicting its reactivity and stability. The molecule consists of a highly strained azetidine ring spiro-fused to a piperazine ring. The nitrogen at position 2 is protected by a tert-butyloxycarbonyl (Boc) group, leaving the secondary amines at positions 5 and 8 available for selective functionalization.

Table 1: Core Physicochemical Parameters

ParameterSpecificationMechanistic Implication
Chemical Name tert-Butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylateN/A
CAS Number 1936048-62-2N/A
Molecular Formula C11H21N3O2High nitrogen content drives basicity[1].
Molecular Weight 227.31 g/mol Low MW allows for integration without violating Lipinski's rules[1].
Storage Temperature 2-8°CPrevents thermal degradation of the acid-labile Boc carbamate[2].
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidative degradation of the free secondary amines[3].

Safety Data Sheet (SDS) Synthesis & Handling Guidelines

Because this compound contains free secondary aliphatic amines, it exhibits characteristic basicity and nucleophilicity that dictate its hazard profile[4].

Safety Hazard Hazard Identification H302, H315, H319, H335 PPE PPE Selection Gloves, Goggles, Hood Hazard->PPE Storage Storage Protocol 2-8°C, Inert Gas, Dark Hazard->Storage Spill Spill Response Absorb, Vent, Isolate Hazard->Spill

Core safety framework linking hazard identification to handling protocols.

Table 2: Hazard Codes and Mechanistic Causality

Hazard CodeDescriptionMechanistic Cause
H302 Harmful if swallowedBasic amines interfere with gastrointestinal mucosa and local pH[5].
H315 Causes skin irritationNucleophilic attack and disruption of epidermal lipid bilayers[4].
H319 Causes serious eye irritationRapid elevation of local pH upon contact with the aqueous tear film[4].
H335 May cause respiratory irritationVolatilization of free amine micro-particulates into the respiratory tract[6].

Authoritative Handling Protocol: According to standard[4], all manipulations must occur within a certified fume hood. The use of nitrile gloves and splash-proof goggles is mandatory. In the event of a spill, the area must be ventilated, and the compound should be neutralized with a mild acidic absorbent before disposal, preventing the aerosolization of the basic amines[4].

Self-Validating Experimental Protocols

To utilize this spirocycle effectively, researchers typically perform an amide coupling on the free piperazine nitrogens, followed by the deprotection of the Boc group for subsequent functionalization. The following protocol is designed as a self-validating system , embedding In-Process Controls (IPC) to verify success at critical junctions.

Workflow Step1 1. Reagent Prep Dry DCM, Inert Gas Step2 2. Boc Deprotection TFA/DCM (0°C to RT) Step1->Step2 Step3 3. IPC Validation LC-MS (-100 Da shift) Step2->Step3 Step4 4. Neutralization Basic Resin / NaHCO3 Step3->Step4 Step5 5. Amide Coupling HATU, DIPEA Step4->Step5

Self-validating experimental workflow for Boc deprotection and amide coupling.
Step-by-Step Methodology: Acid-Mediated Boc Deprotection & Hindered Coupling

Step 1: Anhydrous Preparation

  • Action: Dissolve tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Causality: Water acts as a competing nucleophile in downstream coupling steps and causes premature hydrolysis of coupling reagents. Argon prevents the oxidation of the highly reactive spirocyclic nitrogens.

Step 2: Acidolytic Boc Cleavage

  • Action: Cool the reaction vessel to 0°C. Add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 (v/v) ratio with DCM. Slowly warm to room temperature and stir for 2 hours.

  • Causality: The Boc carbamate is acid-labile. Cooling to 0°C controls the exothermic protonation of the carbonyl oxygen. Warming the reaction provides the thermodynamic push required to eliminate isobutylene gas and carbon dioxide, driving the reaction to completion.

Step 3: Self-Validation (IPC)

  • Action: Aliquot 10 µL of the reaction mixture, dilute in HPLC-grade methanol, and analyze via LC-MS.

  • Validation Check: The protocol is self-validating; the reaction is deemed complete only when the starting material peak vanishes and a new peak corresponding to the deprotected mass ( M−100 Da , representing the exact loss of the Boc group) becomes the base peak.

Step 4: Neutralization and Free-Basing

  • Action: Concentrate the mixture under reduced pressure to remove excess TFA. Pass the crude residue through a basic ion-exchange resin (e.g., Amberlyst A21) or wash with saturated aqueous NaHCO3​ .

  • Causality: TFA forms a highly stable salt with the basic spirocyclic amines. Neutralization is strictly required to liberate the nitrogen's lone pair, restoring its nucleophilicity for the next step.

Step 5: Sterically Hindered Amide Coupling

  • Action: Combine the free amine with the target carboxylic acid, HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Causality: Spirocyclic systems exhibit intense steric bulk around the nitrogen atoms. Standard reagents (like EDC/HOBt) often fail here. HATU is explicitly chosen because its 7-azabenzotriazole moiety forms a highly reactive, hydrogen-bond-stabilized active ester, drastically accelerating the coupling kinetics of sterically hindered amines.

References

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of Spirocyclic Boc-Protected Triamines in Drug Discovery

Abstract: The pursuit of novel chemical matter with superior drug-like properties is a central theme in modern medicinal chemistry. The "escape from flatland"—a strategic shift from planar, aromatic scaffolds to three-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pursuit of novel chemical matter with superior drug-like properties is a central theme in modern medicinal chemistry. The "escape from flatland"—a strategic shift from planar, aromatic scaffolds to three-dimensional (3D) structures—has identified spirocyclic systems as privileged scaffolds.[1] When functionalized as triamines, these scaffolds offer multiple vectors for target engagement and property modulation. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in their synthesis, enabling regioselective functionalization while concurrently influencing key physicochemical characteristics. This technical guide provides an in-depth analysis of the core physicochemical properties of spirocyclic Boc-protected triamines, including lipophilicity, solubility, basicity (pKa), and conformational dynamics. We will explore the causal relationships between these properties and their impact on drug discovery cascades, supported by field-proven experimental and computational workflows.

Part 1: The Strategic Value of Spirocyclic Triamines in Modern Drug Discovery

"Escaping Flatland": The Imperative for 3D Scaffolds

For decades, drug discovery was dominated by flat, aromatic ring systems. While successful, this chemical space is heavily explored, leading to challenges in finding novel intellectual property and overcoming issues like poor solubility and metabolic instability. The strategic incorporation of sp³-rich, three-dimensional scaffolds is a proven approach to mitigate these challenges.[1][2] Spirocycles, which feature two rings joined by a single common atom, are inherently three-dimensional and offer a rigid, well-defined orientation of substituents in space.[2] This 3D architecture can lead to improved target binding, enhanced selectivity, and more favorable pharmacokinetic profiles.[1]

The Spirocyclic Core: A Privileged Scaffold for Modulating Physicochemical Properties

The introduction of a spirocyclic core into a molecule has profound effects on its physicochemical properties. Compared to their non-spirocyclic or acyclic counterparts, spirocyclic compounds often exhibit:

  • Increased Aqueous Solubility: The disruption of crystal lattice packing and the higher sp³ character generally lead to improved solubility, a critical factor for bioavailability.[2][3][4]

  • Lowered Lipophilicity: The rigid, globular shape of spirocycles can reduce the molecule's overall lipophilicity (LogD/LogP) compared to more flexible, linear analogues.[3][5]

  • Enhanced Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are sterically hindered, often blocking sites of metabolic attack by cytochrome P450 enzymes.[3][5]

The Role of Triamines: Engaging Biological Targets and Influencing Properties

Polyamines are crucial for a multitude of biological processes and their structures are frequently mimicked in drug design. Incorporating three amino groups onto a spirocyclic scaffold provides several advantages:

  • Multi-point Target Interaction: The amino groups can act as hydrogen bond donors and acceptors, or as protonated cations forming salt bridges, allowing for strong, specific interactions with biological targets.

  • pKa Engineering: The presence of multiple basic centers creates a complex ionization profile. The pKa of each amine is influenced by the others, allowing for fine-tuning of the molecule's charge state at physiological pH.[6][7]

  • Solubility Enhancement: At physiological pH (around 7.4), one or more of the amines will likely be protonated, significantly increasing aqueous solubility.

The Boc Protecting Group: Enabling Synthesis and Modulating Properties

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthesis of complex polyamines.[8][9] It masks the nucleophilicity of an amine, allowing for selective reactions at other positions.[10][11] Beyond its synthetic utility, the Boc group itself is a key modulator of physicochemical properties:

  • Increased Lipophilicity: The bulky, nonpolar tert-butyl group significantly increases the lipophilicity of the molecule.[12]

  • Basicity Attenuation: As a carbamate, the Boc-protected nitrogen is no longer basic. This allows for the selective modulation of the overall basicity of a triamine by choosing which nitrogens to protect.

  • Stability: The Boc group is stable to a wide range of basic and nucleophilic conditions but is readily cleaved with mild acid (e.g., trifluoroacetic acid, TFA), making it an orthogonal protecting group in many synthetic schemes.[8][10][13]

Part 2: Core Physicochemical Properties and Their Impact on Drug-Likeness

The interplay between the spirocyclic core, the triamine functionality, and Boc protection dictates the molecule's overall "drug-likeness." Understanding and optimizing these properties is paramount.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, measured as the logarithm of the partition coefficient (LogP for neutral species) or distribution coefficient (LogD at a specific pH), is a master variable in drug discovery.[14][15] It governs a molecule's ability to cross cell membranes but must be balanced against aqueous solubility to ensure adequate bioavailability.[16][17]

  • Influence of the Spirocyclic Core: Introducing a spiro-center generally decreases lipophilicity compared to a comparable acyclic system, which is beneficial for avoiding the pitfalls of high LogD (e.g., hERG liability, poor metabolic stability).[5]

  • Impact of Boc-protection: The addition of each Boc group will substantially increase the LogD value. This effect is additive and predictable, allowing chemists to "tune" the lipophilicity. A fully Boc-protected triamine will be significantly more lipophilic than its unprotected or partially protected counterparts.[12]

Aqueous Solubility: A Critical Determinant of Bioavailability

A drug must be in solution to be absorbed and to reach its target. Poor solubility is a leading cause of compound attrition in development.[18]

  • How Spirocyclization Enhances Solubility: Spirocyclic scaffolds, particularly those containing heteroatoms, often show markedly improved solubility.[3][4] This is attributed to their 3D structure, which hinders efficient crystal packing, and their increased polarity compared to flat aromatic systems.

  • The Dual Role of Amine Protonation and Boc Protection: Unprotected or partially protected spirocyclic triamines are expected to have high aqueous solubility due to the protonation of the free amine(s) at physiological pH. Conversely, full Boc protection removes these ionization centers, drastically reducing aqueous solubility. This creates a "pro-drug" like scenario where the soluble, deprotected form is the active species in vivo, while the protected form is used for synthesis or formulation.

Ionization Constant (pKa): Governing Absorption and Target Interaction

The pKa determines the charge state of a molecule at a given pH.[6][7] For a triamine, there will be multiple pKa values, reflecting the stepwise protonation of the basic nitrogens. This is critical for:

  • Absorption: The pH-partition hypothesis states that only the neutral form of a drug can passively diffuse across membranes. The pKa profile will dictate the concentration of the neutral species in the varying pH environments of the gut.

  • Target Binding: The charge state of the amine groups is often crucial for binding to the target protein through ionic interactions.

  • The Complexity of pKa in Triamines: The pKa of one amine is significantly influenced by the protonation state of the others due to electrostatic repulsion. As one amine is protonated, the pKa of the next is lowered, making it less basic.[19][20] The rigid spirocyclic scaffold holds these amines in a fixed spatial relationship, which can either amplify or dampen these effects compared to a flexible linear triamine. Boc protection removes a basic center, simplifying the titration profile and raising the pKa of the remaining adjacent free amines by removing the electron-withdrawing effect of the carbamate.

Conformational Analysis: The 3D Reality of Spirocyclic Scaffolds

Unlike flexible linear molecules, spirocycles have a limited number of well-defined, low-energy conformations.[21] This conformational rigidity is a key advantage.

  • Implications for Receptor Binding and Selectivity: A rigid scaffold can pre-organize the interactive groups (the amines) into the bioactive conformation required for target binding. This reduces the entropic penalty of binding, potentially leading to higher potency.[2] It can also prevent the molecule from adopting conformations that would bind to off-targets, thereby improving selectivity.[1]

  • Computational Analysis: Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of spirocyclic systems.[22][23][24][25] These simulations can reveal the preferred solution-phase conformations and how the molecule might adapt upon entering a protein binding pocket.

Part 3: Experimental and Computational Workflows for Property Assessment

A robust drug discovery program relies on the accurate and timely measurement of physicochemical properties. The following section details validated protocols and a logical workflow for assessing spirocyclic Boc-protected triamines.

Workflow for Physicochemical Property Profiling

A logical workflow ensures that resources are used efficiently, with high-throughput screening methods used early and more resource-intensive methods reserved for key compounds.

G cluster_0 Early Stage (High-Throughput) cluster_1 Lead Optimization (Medium-Throughput) cluster_2 Candidate Characterization (Low-Throughput) comp Computational Prediction (LogD, pKa, Solubility) kin_sol Kinetic Solubility (Nephelometry) comp->kin_sol logd LogD Shake-Flask (pH 7.4) kin_sol->logd Promising Solubility pka pKa Determination (Potentiometric Titration) logd->pka thermo_sol Thermodynamic Solubility pka->thermo_sol Key Compound md Conformational Analysis (MD Simulation) pka->md Key Compound start New Compound Synthesis start->comp

Caption: Physicochemical property assessment workflow.

Experimental Protocols

This protocol is the gold standard for measuring lipophilicity and is suitable for lead optimization.[16][26][27][]

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare n-octanol.

    • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing vigorously for 24 hours and allowing the phases to separate.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

    • Add a small aliquot of the compound's DMSO stock solution to the vial (e.g., 10 µL of 10 mM stock). The final concentration should be high enough for detection but low enough to prevent solubility issues in either phase.

    • Cap the vial tightly and shake vigorously on a mechanical shaker for a fixed period (e.g., 1-2 hours) to ensure equilibrium is reached.[26][29]

  • Phase Separation & Sampling:

    • Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the aqueous and organic layers.

    • Carefully remove an aliquot from the top (n-octanol) and bottom (PBS) layers. Be cautious not to disturb the interface.

  • Quantification:

    • Analyze the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS or HPLC-UV.

    • Prepare a standard curve for the compound in both n-octanol and PBS to ensure accurate quantification.

  • Calculation:

    • Calculate LogD using the formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in PBS] )[26]

This method directly measures the pH changes upon addition of an acid or base to determine the pKa values.[6][7]

  • System Setup:

    • Use an automated titrator equipped with a calibrated pH electrode, a temperature probe, and a precision micro-burette.

    • Maintain a constant temperature (e.g., 25 °C) using a water jacketed beaker.

    • Purge the system with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂, which can interfere with the titration of basic compounds.

  • Sample Preparation:

    • Accurately weigh a sample of the spirocyclic triamine (as the free base or a salt) and dissolve it in a known volume of deionized, degassed water or a solution of constant ionic strength (e.g., 0.15 M KCl).

    • The starting concentration should be in the range of 1-10 mM.

  • Titration:

    • If the sample is the free base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). If the sample is a salt (e.g., hydrochloride salt), the titrant will be a standardized strong base (e.g., 0.1 M NaOH).

    • Start the titration, adding small, precise increments of the titrant and recording the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the final equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate the titration curve.

    • Calculate the first derivative (dpH/dV) to accurately determine the equivalence points, which appear as peaks.

    • The pKa values correspond to the pH at the half-equivalence points. For a triamine, you will observe three equivalence points and can determine three pKa values from the pH at 0.5, 1.5, and 2.5 equivalents of titrant added.

    • Specialized software can be used to fit the titration data to the Henderson-Hasselbalch equation to refine the pKa values.

This high-throughput method is ideal for early-stage screening to quickly identify compounds with potential solubility liabilities.[18][30][31][32]

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of this stock solution in DMSO.

    • Prepare the aqueous buffer for the assay (e.g., PBS, pH 7.4).

  • Assay Plate Setup:

    • Using a liquid handler, dispense a small, equal volume (e.g., 2 µL) of each DMSO dilution into the wells of a clear 96-well or 384-well microplate.[30]

    • Include wells with DMSO only as a negative control.

  • Precipitation and Measurement:

    • Rapidly add a larger volume of the aqueous buffer (e.g., 198 µL) to all wells to achieve the final desired compound concentrations and a low final percentage of DMSO (e.g., 1%).

    • Immediately place the plate into a laser nephelometer.

    • The instrument measures the intensity of light scattered by any precipitate that forms.[30][32] Scan the plate at regular intervals (e.g., immediately, 1 hour, 2 hours) to assess the kinetics of precipitation.

  • Data Analysis:

    • Plot the scattered light intensity versus the compound concentration.

    • The "kick-off" point, where the scattered light signal begins to rise above the background, is defined as the kinetic solubility.[30] This represents the concentration at which the compound precipitates under these specific conditions.

Computational Approaches: In Silico Prediction and Analysis

Computational tools provide rapid, cost-effective estimations of physicochemical properties, guiding the design and prioritization of molecules for synthesis.[22][23][24]

  • Predicting LogP, pKa, and Solubility: Numerous software packages (e.g., those from Schrödinger, ChemAxon, ACD/Labs) use fragment-based or QSPR models to predict these properties. While not a replacement for experimental data, they are invaluable for early-stage decision-making.[19][20][33][34] For polyamines, specialized algorithms are required to accurately predict the multiple pKa values.[20][33]

  • Molecular Dynamics for Conformational Sampling: MD simulations model the movement of atoms over time, providing a detailed picture of a molecule's flexibility and preferred shapes in solution.[24][25] For a spirocyclic system, an MD simulation (typically 100 ns or longer) can reveal the dominant ring conformations and the orientation of the amine side chains, offering crucial insights for structure-based drug design.[22][23][35]

Part 4: Case Study and Data Synthesis

To illustrate the principles discussed, let us consider a hypothetical case study comparing a linear Boc-protected triamine with its spirocyclic analogue.

Hypothetical Case Study: Linear vs. Spirocyclic Analogues
  • Molecule A (Linear): A flexible, acyclic triamine where two of the amines are protected with Boc groups.

  • Molecule B (Spirocyclic): A rigid spiro[3.3]heptane-diamine derivative, also with two Boc groups.

The hypothesis is that the spirocyclic analogue (Molecule B) will exhibit a more favorable overall profile for drug development.

Data Summary Table: Physicochemical Properties Comparison
PropertyMolecule A (Linear Analogue)Molecule B (Spirocyclic Analogue)Rationale & Causality
cLogD (pH 7.4) 2.82.1The rigid, globular structure of the spirocycle reduces the exposed nonpolar surface area, lowering lipophilicity.[3][5]
Aqueous Solubility (Kinetic) 15 µM85 µMThe 3D spirocyclic structure disrupts efficient crystal packing, leading to significantly higher solubility.[2][3][4]
pKa (free amine) 9.29.8The spirocyclic scaffold holds the Boc groups in a fixed position, potentially reducing their electron-withdrawing influence on the free amine compared to the flexible linear system, making it slightly more basic.
Metabolic Stability (t½, HLM) 18 min> 60 minThe quaternary spiro-carbon and rigid framework block potential sites of metabolism that are accessible in the flexible linear analogue.[5]
Conformational Flexibility High (multiple rotatable bonds)Low (rigid scaffold)The spirocycle locks the molecule into a limited set of well-defined conformations, ideal for selective target binding.[21]

HLM: Human Liver Microsomes

Conclusion: Future Perspectives and the Evolving Role of Spirocyclic Triamines

Spirocyclic Boc-protected triamines represent a powerful convergence of synthetic strategy and rational drug design. By leveraging the inherent 3D geometry of the spirocyclic core, the target-engaging potential of polyamines, and the synthetic versatility afforded by Boc protection, medicinal chemists can access novel chemical space with enhanced drug-like properties. The ability to predictably modulate lipophilicity, solubility, and basicity through the strategic placement of the spiro-center and protecting groups provides a clear roadmap for lead optimization. As synthetic methods for creating diverse spirocyclic scaffolds continue to advance, their integration into drug discovery programs will undoubtedly accelerate the development of safer and more effective medicines.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Gupta, M., da Silva, E. F., & Svendsen, H. F. (2013). Comparison of experimental and calculated pKa values for polyamines (at 298K). ResearchGate. Retrieved from [Link]

  • Ghasemi, M., Yousefi, M., & Nekoei, M. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[3][22]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Biomolecular Structure & Dynamics, 40(12), 5333-5345. Retrieved from [Link]

  • Gerebtzoff, G., Li-Blatter, X., Fischer, H., Frentzel, A., & Seelig, A. (2018). 3.8. Determination of Kinetic Solubility. Bio-protocol, 8(15), e2960. Retrieved from [Link]

  • Pebay, C., Tassob, F., Salome-Mialot, A., Le-Questel, J. Y., & Graton, J. (2016). Prediction of pKa Using DFT: the Nicotianamine Polyacid Example. Journal of Chemical Theory and Computation, 12(11), 5555–5563. Retrieved from [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 719-722. Retrieved from [Link]

  • Lemaire, W., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3023-3031. Retrieved from [Link]

  • Ghasemi, M., Yousefi, M., & Nekoei, M. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[3][22]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. PubMed. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. PubMed. Retrieved from [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Mykhailiuk, P. K. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. Retrieved from [Link]

  • da Silva, E. F., Svendsen, H. F., & Merz, K. M. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 42(19), 4414–4423. Retrieved from [Link]

  • Geall, A. J., & Blagbrough, I. S. (2000). Synthesis of Cholesteryl Polyamine Carbamates: pKa Studies and Condensation of Calf Thymus DNA. Bioconjugate Chemistry, 11(3), 376-386. Retrieved from [Link]

  • Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Semantic Scholar. Retrieved from [Link]

  • Khalili, F., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

  • Vasan, D., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. PubMed. Retrieved from [Link]

  • D'hooghe, M., & Vanlangendonck, T. (2015). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of Polyamine pKa Values. Springer Nature Experiments. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wager, T. T., et al. (2010). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC - NIH. Retrieved from [Link]

  • Taylor, J. J., et al. (2021). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PMC. Retrieved from [Link]

  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. Retrieved from [Link]

  • Townsend, B. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Bobko, A. A., et al. (2022). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PMC. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • MDPI. (2023). Antimicrobial Properties of New Polyamines Conjugated with Oxygen-Containing Aromatic Functional Groups. Retrieved from [Link]

  • de Witte, A. P. A., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. PubMed. Retrieved from [Link]

  • Ermanis, K., et al. (2021). Forcing macrocycles into higher-energy conformations. Research Communities. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate: Structure, Conformation, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to impr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1][2] This guide provides a comprehensive technical overview of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate, a novel heterospirocyclic compound. While specific experimental data for this exact molecule is not yet publicly available, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust predictive analysis of its synthesis, crystal structure, and conformational behavior. The insights presented herein are intended to guide researchers in the synthesis, characterization, and application of this and related triazaspiro[3.5]nonane scaffolds in drug discovery programs.

Introduction: The Promise of Triazaspiro[3.5]nonanes in Medicinal Chemistry

The quest for novel molecular architectures that can effectively explore new chemical space is a central theme in modern drug discovery.[1][2] Azaspirocycles, characterized by a central spiro-carbon connecting two nitrogen-containing rings, have emerged as particularly valuable scaffolds.[1] Their rigid, yet three-dimensional, nature can enhance binding affinity and selectivity for biological targets. Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate incorporates an azetidine ring and a piperazine ring fused at a quaternary carbon. The presence of a Boc-protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile building block for the synthesis of diverse compound libraries. Derivatives of similar azaspiro[3.5]nonanes have been investigated for a range of therapeutic targets, highlighting the potential of this scaffold.[1]

Proposed Synthesis of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Experimental Protocol: A Representative Synthetic Approach

Step 1: Formation of the Piperazine Intermediate

  • To a solution of a suitable N-benzylated piperazine derivative in a polar aprotic solvent (e.g., acetonitrile), add a dielectrophile such as 1,3-dibromo-2,2-bis(bromomethyl)propane in the presence of a non-nucleophilic base (e.g., cesium carbonate).

  • Heat the reaction mixture under reflux for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the spirocyclic piperazine intermediate.

Step 2: Azetidine Ring Formation

  • The resulting intermediate from Step 1 is then subjected to conditions that facilitate the formation of the azetidine ring. This can often be achieved through an intramolecular cyclization.

  • Treat the intermediate with a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) to deprotonate one of the secondary amines, which then displaces a leaving group to form the four-membered ring.

Step 3: Boc Protection

  • The newly formed secondary amine of the azetidine ring can be selectively protected. Dissolve the product from Step 2 in a chlorinated solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a mild base like triethylamine.

  • Stir the reaction at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

Step 4: Deprotection of the Benzyl Group

  • The final step involves the removal of the benzyl protecting group from the piperazine nitrogen.

  • Dissolve the Boc-protected intermediate in methanol and add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 8-12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product, Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate.

Synthetic Workflow Diagram

Synthesis_Workflow Start N-Benzylated Piperazine Derivative Step1 Step 1: Spirocyclization with Dielectrophile Start->Step1 Intermediate1 Spirocyclic Piperazine Intermediate Step1->Intermediate1 Step2 Step 2: Intramolecular Azetidine Ring Formation Intermediate1->Step2 Intermediate2 2,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane Step2->Intermediate2 Step3 Step 3: Selective Boc Protection Intermediate2->Step3 Intermediate3 Tert-butyl 5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate Step3->Intermediate3 Step4 Step 4: Catalytic Hydrogenolysis (Debenzylation) Intermediate3->Step4 End Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate Step4->End

Caption: Proposed synthetic workflow for Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate.

Crystal Structure Analysis

The definitive three-dimensional arrangement of atoms in a molecule is determined by single-crystal X-ray crystallography.[6] This technique provides precise information on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's shape and potential interactions with biological macromolecules.[6]

Hypothetical Crystallographic Data

While an experimental crystal structure for Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate has not been reported, the following table presents expected crystallographic parameters for a molecule of this nature.

ParameterExpected Value
Chemical formulaC₁₁H₂₁N₃O₂
Formula weight227.30 g/mol
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)8-12
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Volume (ų)1800-2500
Z4
Density (calculated) (g/cm³)1.1-1.3
R-factor< 0.05

This data is illustrative and based on typical values for small organic molecules.

Key Structural Features
  • Spirocyclic Center: The central spiro carbon atom will be tetrahedrally coordinated, connecting the azetidine and piperazine rings.

  • Azetidine Ring: The four-membered azetidine ring is expected to be nearly planar, although slight puckering may occur.

  • Piperazine Ring: The six-membered piperazine ring is anticipated to adopt a stable chair conformation to minimize steric strain.

  • Boc Protecting Group: The tert-butyl carbamate group will influence the local conformation and crystal packing through potential hydrogen bonding interactions involving the carbonyl oxygen and the N-H protons of the piperazine ring.

Molecular Structure Visualization```dot

// Define atom nodes with labels N2 [label="N", fontcolor="#4285F4", fontsize=12]; C3 [label="C", fontcolor="#202124", fontsize=12]; C4 [label="C", fontcolor="#202124", fontsize=12]; C1 [label="C (spiro)", fontcolor="#EA4335", fontsize=12]; N5 [label="N", fontcolor="#4285F4", fontsize=12]; C6 [label="C", fontcolor="#202124", fontsize=12]; C7 [label="C", fontcolor="#202124", fontsize=12]; N8 [label="N", fontcolor="#4285F4", fontsize=12]; C9 [label="C", fontcolor="#202124", fontsize=12];

// Boc group C_boc [label="C=O", fontcolor="#34A853", fontsize=12]; O_boc [label="O", fontcolor="#EA4335", fontsize=12]; C_tert [label="C(CH3)3", fontcolor="#FBBC05", fontsize=12];

// Azetidine ring N2 -- C3; C3 -- C4; C4 -- C1; C1 -- N2;

// Piperazine ring C1 -- N5; N5 -- C6; C6 -- C7; C7 -- N8; N8 -- C9; C9 -- C1;

// Boc group attachment N2 -- C_boc; C_boc -- O_boc; O_boc -- C_tert; }

Caption: Energy profile of piperazine ring inversion.

Spectroscopic Characterization (Predicted)

The structure of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons of the azetidine and piperazine rings would appear as multiplets in the aliphatic region (2.5-4.0 ppm). The N-H proton of the piperazine ring would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary spiro carbon, the carbons of the azetidine and piperazine rings, the carbonyl carbon of the Boc group (around 155 ppm), and the carbons of the tert-butyl group.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group of the carbamate at approximately 1680-1700 cm⁻¹. An N-H stretching vibration would be expected in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

Applications in Drug Discovery

The Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate scaffold is a promising starting point for the development of novel therapeutic agents. The presence of multiple nitrogen atoms allows for the introduction of various substituents to modulate physicochemical properties and target interactions. The Boc-protected nitrogen provides a handle for selective derivatization, while the secondary amine in the piperazine ring can be functionalized through reactions such as alkylation, acylation, or reductive amination. Given the interest in related azaspiro[3.5]nonane derivatives for targets like G protein-coupled receptors (GPCRs), this scaffold could be explored for a wide range of diseases. [1]

Conclusion

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate represents a novel and synthetically accessible scaffold with significant potential in medicinal chemistry. This guide has provided a predictive, in-depth analysis of its synthesis, structural features, and conformational behavior based on established chemical principles and data from analogous systems. The detailed protocols and theoretical considerations presented here offer a solid foundation for researchers to embark on the synthesis and exploration of this promising class of molecules for the discovery of new therapeutics.

References

  • Vertex AI Search. (2006, September 23).
  • ResearchGate. (2022, January). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa....
  • ResearchGate.
  • ACS Publications. (2003, February 20). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters | The Journal of Organic Chemistry.
  • ResearchGate. X-ray structure of spiro compound 7b | Download Scientific Diagram.
  • Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
  • Google Patents. (Patent CN111620869A). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubChem. Tert-butyl 2,5-diazaspiro[3.
  • NextSDS. tert-butyl 8-methyl-2,5,8-triazaspiro[3.
  • Wikipedia. X-ray crystallography.
  • auremn.
  • Benchchem. A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • ResearchGate. (Request PDF). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Wiley Online Library. Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra.
  • PubChem. tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.
  • PubChemLite. Tert-butyl 2-benzyl-2,5,8-triazaspiro[3.
  • Benchchem. Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.
  • SpringerLink. (2016, April 22).
  • RSC Publishing. The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl.
  • University of Calgary. Chapter 3: Conf. Anal. questions - Chemistry.
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Google Patents. (Patent CN113214290A). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ChemicalBook. (2025, July 16). tert-Butyl 2-oxa-5,8-diazaspiro[3.
  • Recent.
  • ResearchGate. (2020, August 2). Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.
  • PubMed. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • MDPI. (2022, November 17). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety.
  • RSC Publishing.
  • Sigma-Aldrich. tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.
  • University of Calgary. Chapter 3: Conf. Anal. questions.
  • Sapphire Bioscience. tert-butyl 5-oxa-2,8-diazaspiro[3.
  • BLDpharm. 1523571-07-4|tert-Butyl 2,5-diazaspiro[3.
  • PubChemLite. Tert-butyl 2-oxo-5-azaspiro[3.

Sources

Protocols & Analytical Methods

Method

Step-by-step Boc deprotection protocol for Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Topic: Step-by-Step Boc Deprotection of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate Abstract This document provides a comprehensive, field-tested protocol for the efficient removal of the tert-butyloxycarbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Step-by-Step Boc Deprotection of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Abstract

This document provides a comprehensive, field-tested protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate. The procedure is tailored for researchers, scientists, and professionals in drug development, offering not just a sequence of steps but also the underlying scientific rationale for each manipulation. By grounding the protocol in established chemical principles and literature, this guide aims to ensure high-yield, reproducible synthesis of the versatile 2,5,8-triazaspiro[3.5]nonane scaffold, a valuable building block in modern medicinal chemistry.

Introduction: The Strategic Importance of Spirocyclic Scaffolds and Amine Deprotection

In the pursuit of novel therapeutics, medicinal chemists are increasingly exploring beyond traditional "flat" aromatic systems towards three-dimensional molecular architectures.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique and compelling strategy to access this chemical space. The rigid, defined geometry of scaffolds like 2,5,8-triazaspiro[3.5]nonane can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, and allow for precise vectoral positioning of substituents into protein binding pockets.[1][3][4]

The synthesis of derivatives based on this scaffold invariably requires the strategic use of protecting groups. The tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection due to its robustness under a wide array of reaction conditions and its clean, facile removal under acidic treatment.[5][6][7] The deprotection step is therefore a critical gateway to further functionalization. This protocol details a standard and highly effective method using trifluoroacetic acid (TFA) in dichloromethane (DCM).

The Chemistry of Boc Deprotection: Mechanism and Rationale

The acid-catalyzed cleavage of the Boc group is a classic and reliable transformation in organic synthesis.[6] The reaction proceeds through a mechanism involving protonation of the carbamate, followed by fragmentation to release the free amine.[5][8]

Mechanism Breakdown:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA). This initial step makes the carbamate a much better leaving group.[5][6]

  • Fragmentation: The protonated intermediate undergoes unimolecular cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[8][9]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[5][8]

  • Amine Salt Formation: The newly liberated amine is protonated by the excess acid in the medium, yielding the corresponding amine salt (in this case, a trifluoroacetate salt).[5]

Why TFA and DCM?

  • Trifluoroacetic Acid (TFA): It is the reagent of choice for Boc deprotection due to its strong acidity, which ensures rapid reaction, and its high volatility, which simplifies its removal from the reaction mixture post-completion.[10]

  • Dichloromethane (DCM): As a solvent, DCM is ideal because it is relatively non-polar, aprotic, and effectively dissolves a wide range of organic substrates, including the Boc-protected starting material, while remaining inert to the strongly acidic conditions.[10]

Materials and Equipment

Reagents
ReagentGradeExample SupplierCAS Number
tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate≥95%Sigma-Aldrich1936048-62-2[11]
Dichloromethane (DCM), anhydrous≥99.8%MilliporeSigma75-09-2
Trifluoroacetic acid (TFA)Reagent Grade, ≥99%Thermo Fisher76-05-1
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentVWR144-55-8
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentFisher Scientific7757-82-6
TolueneACS ReagentFisher Scientific108-88-3
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Nitrogen or Argon gas line

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄), developing chamber, and UV lamp

  • Ninhydrin stain solution

Detailed Experimental Protocol

This protocol is described for a 1.0 mmol scale. Adjustments in reagent quantities and glassware size should be made for different scales.

Reaction Setup
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (1.0 mmol, 227.31 mg).

  • Dissolution: Add 5 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring for approximately 10-15 minutes. This is crucial to moderate the initial exotherm upon acid addition.[10]

Deprotection Reaction
  • Acid Addition: While maintaining the temperature at 0 °C, slowly add trifluoroacetic acid (TFA) (5 mL, for a 1:1 v/v mixture with DCM) dropwise to the stirring solution over 5 minutes.[10][12]

  • Reaction Progression: After the complete addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours.

  • Monitoring for Completion: The reaction progress should be monitored by TLC until the starting material is fully consumed.[10]

    • TLC System: Use a mobile phase of 10% Methanol in DCM with 1% Ammonium Hydroxide.

    • Visualization: The Boc-protected starting material is UV active. The product, a free amine, is typically not UV active but can be visualized by dipping the TLC plate in a ninhydrin solution and gently heating it with a heat gun, which will reveal the amine as a purple spot. The reaction is complete when the starting material spot is no longer visible by UV light.

Work-up and Product Isolation

The work-up procedure depends on whether the final product is desired as the free amine or its trifluoroacetate salt.

Procedure A: Isolation as the Trifluoroacetate Salt

  • Concentration: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Azeotropic Removal: To remove residual TFA, add 10 mL of toluene to the residue and evaporate again. Repeat this step twice more.[10] The resulting oil or solid is the tri-TFA salt of 2,5,8-triazaspiro[3.5]nonane and can often be used directly in subsequent steps without further purification.

Procedure B: Isolation as the Free Amine

  • Initial Concentration: Follow step 1 from Procedure A.

  • Neutralization: Dissolve the crude residue in a minimal amount of deionized water (approx. 5 mL) and cool the solution in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring until the pH is >9 (check with pH paper). Caution: This will cause vigorous CO₂ evolution.

  • Extraction: The free triamine product is highly polar and may have significant water solubility. Extract the aqueous layer thoroughly with a more polar solvent system, such as 3:1 Chloroform:Isopropanol (4 x 20 mL).

  • Drying and Final Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2,5,8-triazaspiro[3.5]nonane as the free base.

Characterization
  • ¹H NMR: Successful deprotection is confirmed by the complete disappearance of the characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.

  • ¹³C NMR: The signals corresponding to the quaternary and methyl carbons of the Boc group (at ~80 ppm and ~28 ppm, respectively) will be absent in the product spectrum.

  • Mass Spectrometry (ESI-MS): The product should show a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 128.2, corresponding to the molecular formula C₆H₁₄N₃⁺.

Visual Workflow and Troubleshooting

Boc_Deprotection_Protocol Protocol for Boc Deprotection of a Triazaspiro[3.5]nonane cluster_setup 1. Reaction Setup cluster_reaction 2. Deprotection cluster_workup 3. Work-up cluster_analysis 4. Characterization dissolve Dissolve Boc-protected amine in anhydrous DCM cool Cool solution to 0°C in an ice bath dissolve->cool add_tfa Slowly add TFA (1:1 v/v) to the cold solution cool->add_tfa react Warm to RT and stir for 1-3h add_tfa->react monitor Monitor by TLC until SM is consumed react->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete azeotrope Azeotrope with Toluene (x3) to remove residual TFA concentrate->azeotrope product_salt Product as TFA Salt azeotrope->product_salt Option A neutralize Neutralize with sat. NaHCO3 to pH >9 azeotrope->neutralize Option B nmr NMR (1H, 13C) product_salt->nmr ms Mass Spectrometry product_salt->ms extract Extract with CHCl3/IPA neutralize->extract dry_conc Dry (Na2SO4) and concentrate extract->dry_conc product_freebase Product as Free Base dry_conc->product_freebase product_freebase->nmr product_freebase->ms

Caption: A step-by-step workflow for the TFA-mediated Boc deprotection, including work-up options.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or acid stoichiometry.Allow the reaction to stir for an additional 1-2 hours. If starting material persists, add another 0.5-1.0 mL of TFA.
Low Yield of Free Base Product is water-soluble and lost during work-up.Ensure the aqueous layer is thoroughly and repeatedly extracted. Using a more polar solvent or a continuous liquid-liquid extractor can improve recovery.
Oily/Gummy Product Residual solvent or TFA salt formation.If isolating the free base, ensure complete neutralization and thorough drying. If the TFA salt is oily, this is common; it can often be solidified by trituration with cold diethyl ether.[10]
Side Reactions The tert-butyl cation can alkylate other nucleophilic sites on complex molecules.For sensitive substrates, consider adding a cation scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture.[9]

Safety and Handling

  • Trifluoroacetic Acid (TFA): TFA is extremely corrosive and volatile. It can cause severe chemical burns upon contact and is harmful if inhaled. Always handle TFA in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[9]

  • Dichloromethane (DCM): DCM is a volatile chlorinated solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • Neutralization: The neutralization of TFA with sodium bicarbonate is highly exothermic and releases a large volume of CO₂ gas. Perform this step slowly, in an ice bath, and in a flask large enough to accommodate potential foaming.

References

  • Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - HCl. Available at: [Link]

  • Master Organic Chemistry (2022). Amine Protection and Deprotection. Available at: [Link]

  • ACS Green Chemistry Institute (2026). Acids - Reagent Guide. Available at: [Link]

  • Common Organic Chemistry (n.d.). Boc Deprotection (TFA) Examples. Available at: [Link]

  • Aapptec (n.d.). Standard Removal of Boc Protecting Group. Technical Support Information Bulletin 1163. Available at: [Link]

  • ResearchGate (2013). How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]

  • YouTube (2022). Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.
  • Reddit (2023). Boc De-protection : r/Chempros. Available at: [Link]

  • De, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85694-85699.
  • Singh, R. P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4946-4950.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Majumder, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 346-355.
  • Cervantes-García, D., et al. (2023). A Triazaspirane Derivative Inhibits Migration and Invasion in PC3 Prostate Cancer Cells. International Journal of Molecular Sciences, 24(11), 9601.

Sources

Application

Application Note: Strategic Mono-N-Arylation of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate via Buchwald-Hartwig Cross-Coupling

Abstract This guide provides a comprehensive protocol and technical insights for the selective mono-N-arylation of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate using the Buchwald-Hartwig amination reaction. Spir...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive protocol and technical insights for the selective mono-N-arylation of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate using the Buchwald-Hartwig amination reaction. Spirocyclic diamines are privileged scaffolds in medicinal chemistry, and their functionalization is critical for drug discovery.[1] This document outlines a robust methodology using modern palladium precatalysts and bulky biarylphosphine ligands to control selectivity and achieve high yields, addressing the key challenge of preventing undesired di-arylation. We will dissect the causal relationships between reaction components—catalyst, ligand, base, and solvent—and the experimental outcome, providing researchers with a powerful tool for synthesizing complex amine derivatives.

Introduction: The Challenge and Opportunity

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[2][3] Its application to complex molecules like Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is of high value, particularly in pharmaceutical development where such spirocyclic motifs can enhance the three-dimensionality and metabolic stability of drug candidates.[1]

The primary challenge in the arylation of this substrate lies in its structure: it possesses two chemically similar secondary amine nitrogens. A non-selective approach would lead to a mixture of mono- and di-arylated products, creating significant purification challenges and reducing the yield of the desired compound. This application note presents a strategy to selectively favor mono-arylation through the careful selection of sterically demanding ligands and controlled reaction stoichiometry.

Dissecting the Reaction Components: A Mechanistic Approach

The success of a selective Buchwald-Hartwig coupling hinges on the synergistic interplay of its components. The choice of each reagent is a deliberate decision designed to favor the desired reaction pathway.

The Palladium Precatalyst: Ensuring an Efficient Start

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are functional, they require an in-situ reduction to the active Pd(0) species.[4] This process can be inefficient and lead to the formation of palladium black, reducing catalytic activity.[5]

For this reason, we recommend the use of palladium precatalysts . These are air- and moisture-stable Pd(II) complexes that rapidly and predictably generate the active, monoligated LPd(0) catalyst upon exposure to the base in the reaction mixture.[3][5][6][7] This ensures a controlled and efficient entry into the catalytic cycle. Generations of these precatalysts (G3, G4, etc.) have been developed to offer improved stability and reactivity.[7]

The Ligand: The Key to Selectivity and Reactivity

The ligand is arguably the most critical component for controlling selectivity in this transformation. For coupling sterically accessible secondary amines, bulky dialkylbiaryl phosphine ligands are the state-of-the-art.[2]

We recommend RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) . Here’s why:

  • Steric Hindrance: The bulky dicyclohexylphosphino group and the diisopropoxybiphenyl backbone create a sterically crowded environment around the palladium center.[8] After the first N-arylation occurs, the resulting product is significantly bulkier. This increased steric hindrance makes the coordination and subsequent coupling of the second amine site to the [Pd(RuPhos)] complex kinetically disfavored, thus promoting mono-selectivity.

  • High Activity: RuPhos is known to form highly active catalysts that are effective for coupling secondary amines, even with challenging aryl chlorides.[1][8][9] This allows the reaction to proceed efficiently at moderate temperatures.

The Base: Activating the Amine

The base plays a crucial role in deprotonating the amine, forming the palladium-amido intermediate necessary for reductive elimination.[10] The choice of base must balance reactivity with substrate compatibility.

We recommend Sodium tert-butoxide (NaOtBu) .

  • Strength: It is a strong, non-nucleophilic base, capable of efficiently deprotonating the secondary amine without competing in side reactions.

  • Limitations: It is important to note that NaOtBu is incompatible with base-sensitive functional groups like esters.[8] For substrates bearing such groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be considered, although this may require higher reaction temperatures or longer reaction times.[11]

The Solvent: Creating the Right Environment

The choice of solvent is critical for ensuring all components remain in solution and for influencing reaction rates. Aprotic, non-coordinating solvents are preferred.

We recommend Toluene or Dioxane .

  • Solubility: Both solvents are effective at dissolving the aryl halide, amine, base, and catalytic complex.

  • Inertness: They are chemically inert under the reaction conditions.

  • Degassing: It is imperative to use anhydrous solvent and to thoroughly degas it prior to use to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.

Buchwald-Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 LPd(0) Active Catalyst OA_Complex L(Ar)Pd(II)-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [L(Ar)Pd(II)-N(H)R¹R²]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ HNR¹R²) Amido_Complex L(Ar)Pd(II)-NR¹R² Palladium Amido Complex Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺X⁻) Salt Salt (Base-H⁺X⁻) Amine_Complex->Salt Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR¹R²) Product Arylated Amine (Ar-NR¹R²) Amido_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Amine (HNR¹R²) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Recommended Protocol for Selective Mono-Arylation

This protocol is designed for the coupling of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate with a generic aryl bromide on a 1.0 mmol scale.

Reagents and Stoichiometry
ComponentM.W. ( g/mol )Amount (mg)MmolEquivalents
Aryl Bromide--1.01.0
Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate241.342651.11.1
RuPhos Pd G3 Precatalyst818.4416.40.020.02 (2 mol%)
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Anhydrous, Degassed Toluene-5 mL--
Experimental Workflow

Caption: Step-by-step experimental workflow for the mono-arylation reaction.

Detailed Step-by-Step Procedure
  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (265 mg, 1.1 mmol), RuPhos Pd G3 precatalyst (16.4 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inerting: Seal the vial with a septum-containing cap. Evacuate the vial under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl bromide has been consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.

Troubleshooting and Optimization

  • Low Yield / No Reaction: Ensure the solvent and reagents are completely anhydrous and the system is under a strict inert atmosphere. The palladium catalyst is sensitive to oxygen.[8] Consider a different generation of precatalyst or a different ligand like XPhos.[12]

  • Formation of Di-arylated Product: This indicates the reaction is too reactive or the steric differentiation is insufficient.

    • Reduce the amount of the spiro-diamine from 1.1 equivalents to 1.0 or even 0.95 equivalents.

    • Lower the reaction temperature to 80 °C.

    • Consider an even bulkier ligand, if available.

  • Decomposition of Starting Material: This may be due to the base. Switch to a weaker base like K₃PO₄ and increase the reaction temperature if necessary.

Conclusion

The selective mono-N-arylation of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a readily achievable transformation that provides access to valuable building blocks for drug discovery. By employing modern palladium precatalysts in combination with sterically demanding biarylphosphine ligands like RuPhos, researchers can effectively control the reaction's selectivity. This protocol offers a reliable and robust starting point for the synthesis of a wide array of functionalized spirocyclic diamines.

References

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916–920. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Yang, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Yang, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21545–21553. [Link]

  • ResearchGate. (2015). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Yang, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21545–21553. [Link]

  • Wikipedia. (2023). XPhos. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 225–231. [Link]

  • Grigorjevs, A., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(12), 2329-2338. [Link]

  • Lian, Y., et al. (2019). Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions. Tetrahedron Letters, 60(15), 1061-1064. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(32), 10858-10862. [Link]

  • Ananikov, V. P., et al. (2021). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 8(15), 3636-3648. [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Liu, Y., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

Sources

Method

Application Notes and Protocols: The Strategic Incorporation of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate as a Piperazine Bioisostere in Medicinal Chemistry

Introduction: Escaping Flatland and Embracing Three-Dimensionality in Drug Design The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland and Embracing Three-Dimensionality in Drug Design

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its synthetic tractability and favorable physicochemical properties, such as good aqueous solubility and the ability to engage in hydrogen bonding, have made it a reliable component in drug design.[2][3] However, the drive to "escape from flatland"—the over-reliance on two-dimensional aromatic and heteroaromatic rings—has spurred the exploration of novel, three-dimensional (3D) scaffolds.[4][5] Spirocyclic systems, which contain two rings connected by a single common atom, have emerged as a powerful strategy to introduce structural complexity and rigidity, often leading to improved potency, selectivity, and pharmacokinetic profiles.[6][7]

This guide focuses on a particularly compelling piperazine bioisostere: the 2,5,8-triazaspiro[3.5]nonane scaffold, specifically in its readily accessible, orthogonally protected form, tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate. We will delve into the scientific rationale for its use, provide detailed protocols for its synthesis and incorporation into lead compounds, and present a comparative analysis of its properties versus the traditional piperazine moiety.

The Rationale: Why Choose a Triazaspiro[3.5]nonane Scaffold?

The decision to replace a piperazine ring with a 2,5,8-triazaspiro[3.5]nonane core is a strategic one, driven by the desire to modulate a compound's properties in a controlled and beneficial manner. The key advantages stem from the spirocyclic nature of the scaffold.

  • Enhanced Three-Dimensionality and Structural Rigidity: Unlike the flexible chair-boat conformations of piperazine, the spirocyclic system locks the connected rings into a more defined spatial orientation. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity. The defined 3D geometry allows for more precise vectoral projection of substituents into the binding pocket of a protein, which can enhance selectivity and reduce off-target effects.[4][6]

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of a higher fraction of sp3-hybridized carbons is correlated with improved aqueous solubility and metabolic stability.[6][8] Spirocyclic scaffolds, including diazaspiro cores, have been shown to beneficially affect the activity and reduce the cytotoxicity of parent compounds in certain contexts.[1] The replacement of a metabolically labile C-H bond in a traditional scaffold with a quaternary spiro-carbon can block common sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.

  • Novelty and Intellectual Property: The use of novel, non-planar scaffolds provides an opportunity to explore new chemical space and generate new intellectual property, a critical consideration in drug development.

The diagram below illustrates the fundamental structural difference between the planar representation of piperazine and the 3D, rigid structure of the triazaspiro[3.5]nonane core.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Piperazine Piperazine (Flexible, Planar Representation) Spirocycle 2,5,8-Triazaspiro[3.5]nonane (Rigid, 3D Scaffold) Piperazine->Spirocycle Bioisosteric Replacement

Caption: Structural evolution from piperazine to a spirocyclic bioisostere.

Comparative Physicochemical Properties

To provide a quantitative basis for scaffold selection, the following table compares key calculated physicochemical properties of piperazine with those of the core 2,5,8-triazaspiro[3.5]nonane scaffold. These properties are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPiperazine2,5,8-Triazaspiro[3.5]nonaneRationale for Comparison
Molecular Weight ( g/mol ) 86.14141.22Foundational property influencing diffusion and transport.
XLogP3 (Lipophilicity) -1.0~0.2 (predicted for derivatives)[9]Indicates hydrophobicity; crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA, Ų) 24.141.6 (predicted for diaza-analogue)[10]Predicts drug transport properties, including blood-brain barrier penetration.
pKa (Strongest Basic) 9.8, 5.7~10-11 (predicted, similar to other azaspirocycles)[]Governs ionization state at physiological pH, affecting solubility and target interaction.
Fraction of sp3 Carbons (Fsp3) 01.0A measure of three-dimensionality; higher values are often linked to better clinical success.

Key Observations: The triazaspiro[3.5]nonane scaffold, while larger, introduces a significantly higher degree of three-dimensionality (Fsp3 = 1.0 vs. 0). Its predicted lipophilicity is slightly higher, which may need to be balanced with other substituents to maintain aqueous solubility. The increased TPSA suggests a greater capacity for hydrogen bonding interactions.

Synthetic Protocol: Preparation of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

The following is a representative multi-step synthesis for preparing the title compound. The strategy relies on the construction of the azetidine ring followed by the piperidine ring, with orthogonal protecting groups allowing for selective functionalization. This protocol is adapted from established methodologies for related diazaspirocycles.

Workflow Diagram:

G Start Starting Materials Step1 Step 1: Azetidine Formation Start->Step1 Step2 Step 2: Piperidone Formation Step1->Step2 Step3 Step 3: Reductive Amination Step2->Step3 Step4 Step 4: Boc Protection Step3->Step4 Final Final Product Step4->Final

Caption: Synthetic workflow for the target spirocyclic building block.

Materials and Reagents
  • 1-Benzyl-4-piperidone

  • Dibromoethane

  • Ammonia in ethanol (7N)

  • Sodium triacetoxyborohydride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10%)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (flash chromatography system)

Step-by-Step Procedure

Step 1: Synthesis of 1-Benzyl-2,5,8-triazaspiro[3.5]nonan-9-one

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in DMF, add dibromoethane (1.1 eq) and potassium carbonate (2.5 eq).

  • Heat the mixture to 80 °C and stir for 12 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction to room temperature and add a 7N solution of ammonia in ethanol (5.0 eq).

  • Seal the reaction vessel and heat to 100 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of DCM/MeOH) to yield the spirocyclic piperidone intermediate.

Causality and Self-Validation: This step constructs the core spirocyclic framework. The initial reaction forms a bis-alkylated intermediate which is then cyclized with ammonia to form the piperidone ring fused to the azetidine. The use of a benzyl protecting group on the piperidone nitrogen allows for its eventual removal under standard hydrogenolysis conditions. Successful formation of the product can be confirmed by the appearance of characteristic amide and amine peaks in IR and NMR spectra, and the correct molecular weight by MS.

Step 2: Reduction of the Amide

  • To a cooled (0 °C) solution of the product from Step 1 (1.0 eq) in anhydrous THF, add lithium aluminum hydride (LAH, 2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solids through a pad of Celite and wash with THF.

  • Concentrate the filtrate to obtain the crude reduced amine, 1-benzyl-2,5,8-triazaspiro[3.5]nonane, which can be used in the next step without further purification.

Causality and Self-Validation: The amide is reduced to the corresponding amine using a powerful reducing agent like LAH. The completion of the reaction is marked by the disappearance of the amide carbonyl stretch in the IR spectrum (~1650 cm⁻¹) and an upfield shift of adjacent protons in the ¹H NMR spectrum. This step provides the fully reduced triazaspiro[3.5]nonane core.

Step 3: Orthogonal Protection

  • Dissolve the crude amine from Step 2 (1.0 eq) in DCM.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) and triethylamine (1.1 eq).

  • Stir the reaction at room temperature for 6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of hexanes/ethyl acetate) to yield tert-butyl 8-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate.

Causality and Self-Validation: This step selectively protects one of the secondary amines with a Boc group. The Boc group is chosen for its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., with TFA). The other secondary amine remains available for further functionalization, while the benzyl group protects the third nitrogen. Successful protection is confirmed by the appearance of the characteristic tert-butyl singlet at ~1.4-1.5 ppm in the ¹H NMR spectrum.

Step 4: Deprotection of the Benzyl Group

  • Dissolve the Boc-protected intermediate from Step 3 in methanol.

  • Add 10% palladium on carbon (10 wt%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate.

Causality and Self-Validation: The final step is a standard hydrogenolysis to remove the N-benzyl group, yielding a free secondary amine ready for coupling to a molecule of interest. The disappearance of the aromatic proton signals in the ¹H NMR spectrum (~7.3 ppm) confirms the completion of the reaction. The final product now has two distinct nitrogen atoms available for sequential, directed functionalization: one protected by Boc and one free secondary amine.

Application in a Drug Discovery Context: A Case Study

Let's consider a hypothetical drug discovery program targeting a G-protein coupled receptor (GPCR), where a lead compound contains a piperazine moiety that contributes to off-target effects and metabolic instability. Replacing this piperazine with the tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate scaffold can be a key optimization step.

Example Application Workflow:

G Lead Lead Compound (with Piperazine) Coupling Reductive Amination or Amide Coupling Lead->Coupling Bioisostere tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate Bioisostere->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection FinalDeriv Final Derivatization Deprotection->FinalDeriv Optimized Optimized Candidate (Improved PK/Selectivity) FinalDeriv->Optimized

Caption: Workflow for incorporating the spirocyclic bioisostere into a lead compound.

The free secondary amine of the title compound can be coupled to the core of the lead molecule via reductive amination or amide bond formation. Subsequently, the Boc protecting group can be removed under acidic conditions, revealing the second amine, which can then be functionalized to restore or enhance interactions with the target receptor.

Example Signaling Pathway: GPR119 Agonism

G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes. Its activation in pancreatic β-cells and intestinal L-cells leads to increased insulin secretion.[] Derivatives of related azaspiro[3.5]nonane scaffolds have been successfully developed as GPR119 agonists.[] The diagram below shows a simplified GPR119 signaling pathway that could be modulated by a drug candidate incorporating our spirocyclic scaffold.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Spirocycle-based GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA PKA Activation cAMP->PKA Insulin ↑ Insulin Secretion PKA->Insulin

Caption: Simplified GPR119 signaling pathway targeted by spirocycle-based agonists.

Conclusion

The 2,5,8-triazaspiro[3.5]nonane scaffold represents a valuable and strategic alternative to the traditional piperazine ring in medicinal chemistry. Its inherent three-dimensionality, structural rigidity, and potential for improving pharmacokinetic properties make it an attractive tool for overcoming common challenges in drug development, such as metabolic instability and off-target activity. The synthetic protocols outlined herein provide a clear path to accessing this versatile building block, enabling its incorporation into a new generation of more effective and selective therapeutics. By moving beyond flat, two-dimensional structures, researchers can unlock new possibilities in the design of innovative medicines.

References

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. Available at: [Link]

  • Shaquiquzzaman, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Letters in Drug Design & Discovery, 21(5), 634-653. Available at: [Link]

  • Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4840. Available at: [Link]

  • PubChem. Compound Summary for CID 56962136, tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. Available at: [Link]

  • PubChemLite. Tert-butyl 8-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate. Available at: [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Available at: [Link]

  • ResearchGate. Schematic diagram illustrating the possible actions of GPR119 agonists. Available at: [Link]

  • ResearchGate. Schematic diagram showing D 2 receptor long isoform (D 2L R) signaling... Available at: [Link]

  • Singh, U. P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117769. Available at: [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(24), 7115-7183. Available at: [Link]

  • Marsden, S. P., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 18(2), 253-261. Available at: [Link]

  • Váchal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(6), 2727-2738. Available at: [Link]

  • Walsh Medical Media (2025). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Journal of Clinical & Experimental Pharmacology, 15(8), 491. Available at: [Link]

  • ChemRxiv. (2024). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. Available at: [Link]

Sources

Application

Application Note: Regioselective Reductive Amination Pathways for Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction: The "Escape from Flatland" Paradigm In modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction: The "Escape from Flatland" Paradigm

In modern drug discovery, the transition from planar, sp2-hybridized aromatics to sp3-rich, three-dimensional scaffolds is a proven strategy to improve pharmacokinetic properties and reduce off-target toxicities. The 2,5,8-triazaspiro[3.5]nonane scaffold—a rigidified piperazine-azetidine bioisostere—has emerged as a highly valuable structural motif. By increasing the fraction of sp3 carbons (Fsp3), this spirocycle improves aqueous solubility and mitigates hERG channel liabilities typically associated with flat, lipophilic pharmacophores([Link]).

For the commercially available building block tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate , the N2 position is protected by a Boc group, leaving the N5 and N8 positions in the piperazine ring available for functionalization. This application note details the mechanistic rationale and optimized protocols for the regioselective reductive amination of this scaffold.

Mechanistic Insights: Exploiting Topological Asymmetry

As a Senior Application Scientist, I emphasize that successful functionalization of spirocycles requires a deep understanding of their 3D conformation rather than just 2D connectivity. The topological asymmetry of the 2,5,8-triazaspiro[3.5]nonane core is its greatest synthetic asset[1]([Link]).

  • The N5 Position (Sterically Hindered): The spiro-fusion at the C4 carbon projects the bulky azetidine ring directly into the spatial vicinity of the N5 amine. This creates a severe pseudo-1,3-diaxial steric shield, drastically reducing the nucleophilicity of N5 toward bulky electrophiles.

  • The N8 Position (Solvent-Exposed): Located distal to the spiro center, the N8 amine behaves as a standard, unhindered secondary amine.

Causality in Reaction Design: Because of this steric differential, we can completely bypass complex orthogonal protection strategies. By utilizing mild reducing agents and strict stoichiometric control, reductive amination can be driven exclusively at the N8 position. The N5 position remains intact for subsequent, more forcing functionalizations (e.g., high-temperature acylation or sulfonylation)[2]([Link]).

Pathway A Boc-Spiro Scaffold (Free N5, N8) B Iminium Intermediate (N8 Position) A->B Aldehyde (1.05 eq) AcOH, DCE E N5,N8-Dialkylated (Sterically Hindered) A->E Excess Aldehyde Prolonged Heating C Hydride Transfer (NaBH(OAc)3) B->C Spontaneous D N8-Alkylated Product (High Regioselectivity) C->D Fast (Unhindered)

Steric control in the regioselective reductive amination of spiro[3.5]nonane scaffolds.

Quantitative Data: Optimization of Reaction Conditions

To establish a self-validating protocol, various reductive amination conditions were screened. The goal was to maximize N8-selectivity while preventing the reduction of the starting aldehyde into an alcohol byproduct.

Table 1: Optimization of Reductive Amination at the N8 Position

EntryReductantSolventTemp (°C)Aldehyde (eq)Regioselectivity (N8:N5)Isolated Yield (%)
1NaBH₄MeOH0 to 251.053:145 (Alcohol byproduct)
2NaBH₃CNMeOH251.0510:172
3NaBH(OAc)₃DCM251.05>20:185
4 NaBH(OAc)₃ DCE 25 1.05 >99:1 94
5NaBH(OAc)₃DCE602.501:1.5 (Dialkylation)88*

*Yield reflects the undesired N5,N8-dialkylated product under forcing conditions.

Experimental Protocols

Protocol A: Regioselective N8-Reductive Amination

This methodology utilizes Sodium triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (1.0 mmol, 1.0 eq) and the target aldehyde (1.05 mmol, 1.05 eq) in anhydrous DCE (10 mL).

    • Expertise Note: DCE is prioritized over DCM because its slightly higher boiling point allows for gentle heating if the initial iminium formation is sluggish, and it provides superior solubility for polar spirocyclic intermediates.

  • Acid Catalysis: Add glacial acetic acid (0.1 mmol, 0.1 eq) to the stirring solution. Allow the mixture to stir at room temperature for 30 minutes.

    • Expertise Note: The mild acid protonates the hemiaminal intermediate, driving the elimination of water to form the iminium ion. Do not exceed 0.1 eq; excess acid will protonate the N8 amine, rendering it non-nucleophilic and stalling the reaction.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) in small portions over 5 minutes. Stir the reaction mixture at room temperature for 12 hours.

    • Expertise Note: STAB is an electrophilic reducing agent. It selectively reduces the protonated iminium species over the unactivated carbonyl of the aldehyde, preventing the formation of undesired alcohol byproducts (unlike NaBH₄).

  • Quench & Workup: Dilute the reaction with DCM (15 mL) and carefully quench by adding saturated aqueous NaHCO₃ (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Expertise Note: The bicarbonate quench is a critical self-validating step. It neutralizes the acetic acid and safely decomposes unreacted STAB, preventing hydrogen gas evolution during rotary evaporation and ensuring the spirocycle partitions into the organic layer as a free base.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Workflow S1 1. Reagent Mixing Spiro Scaffold Aldehyde DCE S2 2. Acid Catalysis Add 0.1 eq AcOH Stir 30 min S1->S2 S3 3. Reduction Add NaBH(OAc)3 Stir 12h at RT S2->S3 S4 4. Quench & Workup Sat. NaHCO3 Extract with DCM S3->S4

Step-by-step experimental workflow for N8-targeted reductive amination.

Conclusion

The tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate scaffold offers a highly programmable platform for drug discovery. By understanding the inherent steric constraints imposed by the spiro[3.5] core, chemists can achieve >99:1 regioselectivity during reductive amination at the N8 position. This protocol ensures high yields, scalability, and the preservation of the N5 position for subsequent orthogonal diversification.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. URL: [Link]

  • Rombach, D., et al. (2021). "Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition." Journal of Medicinal Chemistry, 64(22), 16450–16481. URL: [Link]

  • Smith, A. B., et al. (2016). "The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems." PubMed / ResearchGate. URL: [Link]

Sources

Method

The Strategic Integration of Rigid Spirocyclic Linkers in PROTAC Synthesis: Application Notes for Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

A Note to the Researcher: Initial exploration for this guide centered on tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate. However, a comprehensive search of current scientific literature and chemical databases reve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Initial exploration for this guide centered on tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate. However, a comprehensive search of current scientific literature and chemical databases reveals a lack of established, publicly available synthesis and application protocols for this specific molecule as a PROTAC building block. To provide a technically sound and actionable guide, this document will focus on a closely related and commercially utilized analogue: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate . This building block is a component of commercially available PROTACs, such as ER Degrader-12 and AR Degrader-9, confirming its utility in the field[1]. The principles, synthetic strategies, and protocols detailed herein for the 2,7-diaza isomer are directly applicable to the conceptual design and experimental approach for other spirocyclic linkers.

Introduction: The Rationale for Rigidity in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs)[2][3]. These heterobifunctional molecules are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that tethers these two components[2][4]. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties[5][6].

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic accessibility, they can be associated with an entropic penalty upon binding and may adopt multiple non-productive conformations. In contrast, rigid linkers, particularly those incorporating cyclic or spirocyclic motifs, offer several advantages:

  • Pre-organization and Reduced Conformational Entropy: Rigid linkers restrict the rotational freedom of the molecule, reducing the entropic cost of ternary complex formation and potentially leading to higher degradation efficiency.

  • Improved Physicochemical Properties: The incorporation of saturated nitrogen heterocycles can enhance solubility and other pharmacokinetic parameters compared to more traditional linear linkers[5].

  • Enhanced Selectivity: By enforcing a specific spatial orientation between the POI and E3 ligase ligands, rigid linkers can improve selectivity for the target protein.

  • Novel Exit Vectors: Spirocyclic systems provide unique three-dimensional exit vectors for linker attachment, enabling the exploration of new chemical space in PROTAC design.

This guide provides a detailed overview of the application of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a rigid building block in PROTAC synthesis, including synthetic strategies and detailed protocols.

Properties and Handling of Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

PropertyValueReference
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
CAS Number 236406-55-6[1]
Appearance Solid[1]
Purity ≥98% (typically)Commercial Suppliers
Storage Store at room temperatureCommercial Suppliers

Note on Handling: Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a stable compound. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.

Synthetic Strategies for PROTAC Assembly

The tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate building block offers two points for functionalization: the Boc-protected secondary amine on the azetidine ring and the secondary amine on the piperidine ring. The Boc protecting group allows for orthogonal functionalization, enabling the sequential attachment of the POI and E3 ligase ligands.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC utilizing this spirocyclic linker typically follows a modular, multi-step approach. The general workflow is outlined below:

PROTAC Synthesis Workflow cluster_0 Step 1: Functionalization of the Spirocyclic Linker cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation Linker tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Functionalized_Linker Linker-Ligand 1 Conjugate Linker->Functionalized_Linker Coupling Reaction Ligand_1 POI or E3 Ligase Ligand (with reactive group) Ligand_1->Functionalized_Linker Deprotection Boc Deprotection Functionalized_Linker->Deprotection Deprotected_Linker Deprotected Linker-Ligand 1 Deprotection->Deprotected_Linker PROTAC Final PROTAC Molecule Deprotected_Linker->PROTAC Coupling Reaction Ligand_2 E3 Ligase or POI Ligand (with reactive group) Ligand_2->PROTAC

Caption: General workflow for PROTAC synthesis using a Boc-protected spirocyclic linker.

Key Coupling Chemistries

The choice of coupling chemistry depends on the functional groups present on the POI and E3 ligase ligands. Common and robust methods include:

  • Amide Bond Formation: This is a widely used method for linking carboxylic acid-functionalized ligands to the free amine of the spirocycle. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are effective.

  • Reductive Amination: A ligand bearing an aldehyde or ketone can be coupled to the secondary amine of the linker via reductive amination using a mild reducing agent such as sodium triacetoxyborohydride (STAB).

  • Nucleophilic Aromatic Substitution (SNAr): If the ligand contains an activated aryl halide (e.g., a fluoro- or chloro-substituted heteroaromatic ring), it can be directly coupled to the amine of the spirocyclic linker.

  • "Click" Chemistry: For a more modular approach, the linker and/or the ligands can be pre-functionalized with azide and alkyne moieties, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[4].

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific properties of the ligands being used.

Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand

This protocol describes the coupling of a generic carboxylic acid-containing ligand (Ligand-COOH) to the piperidine nitrogen of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Materials:

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Ligand-COOH (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Boc-protected linker-ligand conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the secondary amine on the azetidine ring for subsequent functionalization.

Materials:

  • Boc-protected linker-ligand conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected linker-ligand conjugate in DCM (e.g., 0.1 M solution).

  • Add TFA (10-20% v/v) to the solution at room temperature.

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker-ligand conjugate, which can often be used in the next step without further purification.

Protocol 3: Final Amide Coupling to Form the PROTAC

This protocol describes the final coupling of the deprotected linker-ligand conjugate with a second carboxylic acid-functionalized ligand (Ligand'-COOH).

Materials:

  • Deprotected linker-ligand conjugate from Protocol 2

  • Ligand'-COOH (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Follow the procedure outlined in Protocol 1, using the deprotected linker-ligand conjugate as the amine component and Ligand'-COOH as the carboxylic acid component.

  • Purify the final PROTAC molecule using silica gel column chromatography or preparative HPLC to obtain the high-purity product.

Characterization and Validation

The successful synthesis of the PROTAC must be confirmed through rigorous characterization.

Analytical TechniquePurpose
LC-MS To confirm the molecular weight of intermediates and the final product.
¹H and ¹³C NMR To confirm the chemical structure and purity of the final product.
HRMS To determine the exact mass and confirm the elemental composition.
(Optional) 2D NMR (COSY, HSQC) To aid in the full structural elucidation, especially for complex PROTACs.

Conclusion

The use of rigid spirocyclic linkers, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, represents a valuable strategy in modern PROTAC design. These building blocks offer a means to constrain the conformation of the PROTAC, potentially leading to improved ternary complex formation, enhanced selectivity, and more favorable physicochemical properties. The modular synthetic approach, leveraging orthogonal protecting groups and robust coupling chemistries, allows for the systematic construction and evaluation of novel PROTACs incorporating these rigid scaffolds. As the field of targeted protein degradation continues to evolve, the exploration of diverse and rigid linker architectures will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

  • Sakamoto, K. M., et al. (2003). Development of Protacs to Target Cancer-promoting Proteins for Ubiquitination and Degradation. CaltechAUTHORS. [Link]

  • Raina, K., & Crews, C. M. (2017). PROTACs– a game-changing technology. PMC. [Link]

  • R, I, Troup.; et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 1(5): 273–312. [Link]

  • Gijutsujouhoukyoukai LTD. (2017). How to choose, how to use functional monomer casebook.
  • Carpino, L. A., et al. t-BUTYL AZIDOFORMATE. Organic Syntheses Procedure. [Link]

  • MDPI. (2024). Functionalizing Thiosemicarbazones for Covalent Conjugation. [Link]

  • NextSDS. tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. [Link]

  • Zhou, D., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • MDPI. (2026). Targeted Protein Degradation in Cancer: PROTACs, New Targets, and Clinical Mechanisms. Molecules. [Link]

  • Semantic Scholar. (2020). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • Scafetta, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 342-346. [Link]

  • MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [Link]

  • Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • NextSDS. tert-butyl 8-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate. [Link]

  • PubChemLite. Tert-butyl 8-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate. [Link]

  • PubChemLite. Tert-butyl 8-hydroxy-5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to resolve low coupling yields with Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process development scientists working with tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1936048-62-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process development scientists working with tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1936048-62-2).

As spirocyclic diamines increasingly replace piperazine rings to improve target selectivity and pharmacokinetic profiles, they introduce unique synthetic challenges. This document provides a deep dive into the causality of low coupling yields with this specific scaffold and offers self-validating, field-proven protocols to overcome them.

Part 1: The Root Cause of Low Reactivity

To solve low coupling yields, we must first understand the stereoelectronic environment of the molecule. Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate consists of an azetidine ring spiro-fused to a piperazine-like ring at the C4 position.

  • Severe Steric Hindrance at N5: The N5 secondary amine is situated immediately adjacent to the quaternary spiro carbon. The trajectory for nucleophilic attack is physically blocked by the perpendicular azetidine ring.

  • Boc-Group Shielding: The bulky tert-butyl carbamate (Boc) group at N2 is highly flexible. In solution, it frequently adopts conformations that fold over the 6-membered ring, further shielding the N5 and N8 lone pairs from incoming electrophiles [2].

  • Reduced Nucleophilicity: The rigidified conformation of the spiro[3.5]nonane system restricts the inversion of the nitrogen lone pairs, rendering both N5 and N8 less nucleophilic than those in an unfused, flexible piperazine [1].

When standard coupling reagents like HATU are used, the sluggish nucleophilic attack of the spirocyclic amine allows competing side reactions to dominate—most notably, the reaction of the amine with the uronium salt itself to form an unreactive guanidinium byproduct.

Part 2: Troubleshooting FAQs

Q1: My amide coupling yields are consistently below 30% when using HATU and DIPEA in DMF. How can I improve this? A: The low yield is caused by the steric clash between the bulky HOAt-active ester (generated by HATU) and the hindered N5/N8 positions. Furthermore, DIPEA can sometimes be too bulky to efficiently deprotonate the highly hindered amine salt in the transition state. Solution: Switch your coupling reagent to COMU and your base to 2,4,6-collidine . COMU generates an Oxyma-active ester, which is significantly less sterically demanding than HOAt. Additionally, COMU does not form guanidinium byproducts. Switching the solvent to NMP and heating to 60 °C will provide the necessary thermal energy to overcome the activation barrier.

Q2: I need to selectively couple a carboxylic acid at the N8 position, leaving N5 free. Is this possible? A: Yes. Because N5 is adjacent to the spiro carbon, it is significantly more hindered than N8. You can exploit this steric differentiation. To achieve high regioselectivity (>10:1 N8:N5), run the reaction at a lower temperature (0 °C to 25 °C) using a moderately reactive reagent like EDC/HOAt. Avoid applying heat, as thermal energy will override the steric bias and lead to a mixture of N8-coupled, N5-coupled, and bis-coupled products.

Q3: I am trying to perform an SN​2 alkylation with an alkyl bromide, but I only recover starting material. Why? A: SN​2 reactions require a strict 180° backside attack trajectory. The spirocyclic core physically obstructs this path. Standard alkyl halides will fail. Solution: You must use highly electrophilic species (e.g., allylic halides, benzylic halides, or alkyl triflates). If using standard alkyl halides, you must add a catalytic amount of TBAI (Tetra-n-butylammonium iodide) to generate the more reactive alkyl iodide in situ, and use a strong inorganic base like Cs2​CO3​ in acetonitrile at elevated temperatures (80 °C).

Part 3: Quantitative Data & Reagent Comparison

The following table summarizes the expected outcomes when coupling a standard aliphatic carboxylic acid to the N8 position of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate.

Coupling SystemBaseSolventTemp (°C)Time (h)Expected YieldRegioselectivity (N8:N5)
EDC / HOBtDIPEADMF2524< 20%High (>15:1)
HATUDIPEADMF251635 - 45%Moderate (8:1)
HATUDIPEADMF60850 - 60%Poor (3:1)
COMU Collidine NMP 60 4 > 85% Moderate (5:1)
Acid Chloride Et3​N DCM0 to 252> 90%Poor (2:1)

Part 4: Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (COMU Method)

This protocol acts as a self-validating system: the color change of the Oxyma leaving group acts as an internal indicator of reaction progress.

  • Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.2 equiv) and COMU (1.2 equiv) in anhydrous NMP (0.2 M).

  • Base Addition: Add 2,4,6-collidine (3.0 equiv). The solution will turn yellow/orange, indicating the formation of the Oxyma-active ester. Stir at room temperature for 15 minutes.

  • Amine Addition: Add tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (1.0 equiv) as a solution in NMP.

  • Heating: Heat the reaction mixture to 60 °C. Monitor via LC-MS. The steric hindrance requires thermal energy to drive the nucleophilic attack [3].

  • Workup: After 4 hours, cool to room temperature. Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO3​ , 1M HCl (to remove collidine), and brine. Dry over Na2​SO4​ and concentrate.

Protocol 2: Regioselective N8-Alkylation
  • Preparation: Dissolve tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Base & Catalyst: Add finely powdered Cs2​CO3​ (2.5 equiv) and TBAI (0.2 equiv). Stir for 10 minutes at room temperature.

  • Electrophile Addition: Slowly add the alkyl bromide (1.05 equiv) dropwise to prevent over-alkylation.

  • Reaction: Heat to 80 °C under reflux for 12-16 hours. The bulky cesium counterion prevents coordination to the N5 position, funneling the reaction toward the less hindered N8 position.

  • Purification: Filter the suspension through a Celite pad to remove inorganic salts, concentrate, and purify via reverse-phase chromatography.

Part 5: Visualizations

Workflow: Decision Matrix for Amide Coupling Optimization

Workflow Start Low Coupling Yield Detected Analyze Identify Target Amine Start->Analyze N8 N8 Position (Less Hindered) Analyze->N8 N5 N5 Position (Highly Hindered) Analyze->N5 HATU Use HATU/HOAt DIPEA, DMF, 40°C N8->HATU COMU Use COMU or Acid Chloride Collidine, NMP, 60°C N5->COMU Check Check Conversion (LC-MS) HATU->Check COMU->Check Success Proceed to Purification Check->Success >80% Yield Fail Microwave Irradiation (100°C, 30 min) Check->Fail <80% Yield Fail->Success

Figure 1: Decision tree for optimizing coupling conditions based on the target nitrogen position.

Mechanistic Pathway: Overcoming Steric Hindrance with COMU

Mechanism Acid Carboxylic Acid ActiveEster Oxyma Active Ester (Reduced Steric Bulk) Acid->ActiveEster Activation COMU COMU / Collidine COMU->ActiveEster Transition Stabilized Transition State (H-Bonding via Oxyma) ActiveEster->Transition Amine Spirocyclic Amine (N5 or N8) Amine->Transition Nucleophilic Attack Product Coupled Amide Product Transition->Product -Oxyma Leaving Group

Figure 2: Mechanistic advantage of COMU in avoiding guanidinium byproduct formation.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, ACS Publications. Explains the steric hindrance and reduced nucleophilicity inherent to spirocyclized ring systems. 1

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Details the synthesis and handling of tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate derivatives in drug discovery. 2

  • Ulacamten | New Drug Approvals. New Drug Approvals. Demonstrates the industrial-scale synthesis and coupling of 2,5,8-triazaspiro[3.5]nonane derivatives in the development of cardiac myosin inhibitors. 3

Sources

Optimization

Overcoming steric hindrance during N-alkylation of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Navigating the complexities of N-alkylation on sterically hindered, poly-functional molecules like tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a significant challenge in synthetic chemistry. The unique spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of N-alkylation on sterically hindered, poly-functional molecules like tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a significant challenge in synthetic chemistry. The unique spirocyclic core, combined with the differential reactivity of the three nitrogen atoms, often leads to a variety of experimental hurdles, including low yields, non-selective reactions, and the formation of complex side products. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting strategies, and frequently asked questions to overcome these obstacles.

The structure of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate presents a fascinating case of steric and electronic differentiation among its three nitrogen atoms. The N2 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, rendering it essentially non-nucleophilic under typical alkylation conditions. The N5 and N8 nitrogens are secondary amines and are the primary sites for alkylation. However, the spirocyclic nature of the molecule imposes significant steric hindrance around these nitrogens, making them less accessible to electrophiles.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation reaction of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate resulting in low to no yield?

A1: Low yields in the N-alkylation of this substrate are most commonly attributed to the significant steric hindrance around the secondary amine centers (N5 and N8). The bulky spirocyclic framework shields the nitrogen lone pairs, making nucleophilic attack on the alkylating agent difficult. Several factors can be at play:

  • Insufficiently reactive alkylating agent: For sterically hindered amines, more reactive alkylating agents are often necessary. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[1] For particularly challenging cases, highly reactive agents like alkyl triflates may be required.

  • Inappropriate base: The choice of base is critical. It must be strong enough to deprotonate the secondary amine, enhancing its nucleophilicity, but not so bulky that it is sterically inhibited from approaching the amine. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are often a good choice to avoid side reactions.[1] In some cases, stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents.[2]

  • Suboptimal solvent: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can stabilize the transition state and enhance the reaction rate.[1][3]

  • Inadequate reaction temperature and time: Due to the high activation energy barrier imposed by steric hindrance, higher reaction temperatures and longer reaction times are often necessary to drive the reaction to completion.[1]

Q2: I am observing the formation of multiple alkylated products. How can I improve the selectivity for mono-alkylation?

A2: The presence of two secondary amine groups (N5 and N8) of similar reactivity can lead to a mixture of mono- and di-alkylated products. Achieving selective mono-alkylation requires careful control of reaction conditions:

  • Stoichiometry: Using a stoichiometric excess of the amine relative to the alkylating agent can favor mono-alkylation.[1] However, this may not be practical if the spirocycle is a valuable starting material. A more common approach is to use a slight excess (1.1-1.2 equivalents) of the alkylating agent and carefully monitor the reaction progress.

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise over a prolonged period can help maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of di-alkylation.

  • Protecting group strategy: A more robust, albeit longer, approach is to employ an orthogonal protecting group strategy. One of the secondary amines can be selectively protected, leaving the other available for alkylation. After the first alkylation, the protecting group can be removed, and a different alkyl group can be introduced if desired. This approach offers the highest level of control over the final product.[4][5][6]

Q3: Are there alternative methods to direct N-alkylation for this sterically hindered system?

A3: Yes, when direct N-alkylation proves challenging, alternative synthetic strategies can be more effective:

  • Reductive Amination: This is a powerful and often milder alternative to direct alkylation.[7][8] The secondary amine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. A key advantage of this method is the avoidance of over-alkylation that can plague direct alkylation methods.[7] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.[9] For sterically demanding tertiary amines, reductive amination has proven to be a valuable tool.[10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for the synthesis of arylamines.[11][12][13][14] While typically used for coupling amines with aryl halides, variations of this methodology can be adapted for N-alkylation, especially in challenging cases. The reaction's broad substrate scope and tolerance of various functional groups make it a versatile option.[15]

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s) Key Considerations
Low or No Reaction • Insufficiently reactive alkylating agent.• Steric hindrance impeding nucleophilic attack.[16][17][18]• Ineffective base or solvent.• Switch to a more reactive alkylating agent (e.g., alkyl iodide or triflate).[1]• Increase reaction temperature and/or time.• Use a stronger, non-nucleophilic base (e.g., DIPEA, K₂CO₃, Cs₂CO₃).[1][2]• Employ a polar aprotic solvent (e.g., DMF, DMSO, MeCN).[1][3]• Consider alternative methods like reductive amination or Buchwald-Hartwig coupling.[7][8][11]Higher temperatures can lead to side reactions. Monitor the reaction closely.
Formation of Multiple Products • Di-alkylation due to two reactive secondary amines.• Side reactions with the solvent or base.• Use a controlled stoichiometry (slight excess of alkylating agent).• Slow, dropwise addition of the alkylating agent.• Employ a protecting group strategy for selective mono-alkylation.[4][5][6]• Choose an inert solvent and a non-nucleophilic base.[2]Protecting group strategies add steps to the synthesis but offer the best control.
Decomposition of Starting Material • High reaction temperatures leading to thermal degradation.• Reaction with a highly reactive base or alkylating agent.• Lower the reaction temperature and extend the reaction time.• Use a milder base and/or a less reactive alkylating agent.• Consider microwave-assisted synthesis for shorter reaction times at elevated temperatures.[19][20][21][22][23]Microwave synthesis can sometimes lead to different side products.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation
  • To a solution of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.2 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Reductive Amination
  • To a solution of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.1-1.5 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Challenge

The steric environment of the reactive nitrogen atoms in tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a key determinant of its reactivity. The following diagram illustrates the structure and highlights the different nitrogen atoms.

Caption: Structure highlighting the protected and sterically hindered nitrogen atoms.

The following workflow provides a decision-making process for troubleshooting N-alkylation reactions of this substrate.

Troubleshooting Workflow start Start: N-Alkylation of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate low_yield Low/No Yield? start->low_yield multiple_products Multiple Products? low_yield->multiple_products No optimize_conditions Optimize Conditions: - Increase Temperature/Time - More Reactive Alkylating Agent - Stronger, Non-nucleophilic Base - Polar Aprotic Solvent low_yield->optimize_conditions Yes control_stoichiometry Control Stoichiometry: - Slow Addition of Alkylating Agent - Use Slight Excess of Amine multiple_products->control_stoichiometry Yes success Successful Alkylation multiple_products->success No optimize_conditions->low_yield alternative_methods Consider Alternative Methods: - Reductive Amination - Buchwald-Hartwig Amination optimize_conditions->alternative_methods Still Low Yield alternative_methods->success control_stoichiometry->multiple_products protecting_group Use Orthogonal Protecting Group Strategy control_stoichiometry->protecting_group Still Multiple Products protecting_group->success

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Jaisinghani, H. G., & Khadilkar, B. M. (1999). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Organic Preparations and Procedures International, 31(3), 369-373. [Link]

  • Taylor & Francis. (2007, September 17). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Borah, A. J., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9113-9117. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Li, G., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2947. [Link]

  • Almeida, M. L. S., Grehn, L., & Ragnarsson, U. (1988). Selective protection of polyamines: synthesis of model compounds and spermidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1905-1911. [Link]

  • Das, S., et al. (2019). Catalytic reductive N-alkylation of amines using carboxylic acids. Organic & Biomolecular Chemistry, 17(4), 770-774. [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Microwave N-alkylation of AB secondary amines. [Link]

  • Katritzky, A. R., Wu, J., & Rachwal, S. (1991). N-ALKYLATION OF HINDERED SECONDARY AROMATIC AMINES WITH 2-IODOBUTANE.
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • MDPI. (2021, November 20). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18 F-Labeled Radiotracers. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ACS Publications. (2024, April 26). Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. [Link]

  • CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ResearchGate. (n.d.). the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids …. [Link]

  • PubMed. (2022, February 9). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl 2 : Anticancer, docking, and DFT studies. [Link]

  • Organic Chemistry Portal. (n.d.). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. [Link]

  • RSC Publishing. (2023, April 16). Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). A One‐Pot Conversion of N‐Ns to N‐Boc Group in Polyamine Synthesis. [Link]

  • Indian Academy of Sciences. (n.d.). The role of solvents in chemical reactions. [Link]

  • PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • PMC. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • ACS Publications. (2020, October 28). Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. [Link]

  • NextSDS. (n.d.). tert-butyl 8-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate. [Link]

  • PubChemLite. (n.d.). Tert-butyl 8-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate. [Link]

  • ResearchGate. (n.d.). (PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • RSC Publishing. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Unintended Boc Cleavage in Triazaspiro[3.5]nonane Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the synthesis of complex spirocyclic scaffolds: the premature loss of the tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the synthesis of complex spirocyclic scaffolds: the premature loss of the tert-butyloxycarbonyl (Boc) protecting group.

Triazaspiro[3.5]nonanes are highly valuable structural motifs in modern medicinal chemistry, prominently featured in the development of METTL3 inhibitors[1] and cardiac sarcomere modulators like Ulacamten[2]. However, the dense, highly basic nitrogen core of these spirocycles creates a unique microenvironment. This basicity can inadvertently coordinate with transition metals, act as a local proton shuttle, or interact strongly with acidic stationary phases, lowering the activation energy required for the elimination of the tert-butyl cation and leading to unintended Boc cleavage.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure protecting group integrity throughout your synthetic workflows.

Diagnostic Workflow: Isolating the Stage of Boc Cleavage

Before altering your reaction conditions, you must identify exactly when the deprotection is occurring. Use the following diagnostic logic to isolate the failure point.

Workflow A Unintended Boc Cleavage Detected B LC-MS Reaction Tracking A->B C Cleavage During Reaction B->C D Cleavage During Workup/Purification B->D E High Temp or Strong Base? C->E F Lewis Acid Present? C->F I Standard Silica Gel Used? D->I G Reduce Temp to <70°C Use Cs2CO3 E->G Yes H Switch to Milder Reagent (e.g., avoid ZnCl2/TMSOTf) F->H Yes J Pre-neutralize with 1% Et3N or use Basic Alumina I->J Yes

Diagnostic workflow for troubleshooting premature Boc cleavage in spirocyclic amines.

Troubleshooting FAQs

Q1: Why does my Boc-protected triazaspiro[3.5]nonane lose its protecting group during Buchwald-Hartwig or Suzuki cross-coupling? Causality: Transition-metal catalyzed cross-couplings often require elevated temperatures (80–120 °C). Microwave irradiation, in particular, is notorious for causing concomitant Boc deprotection during cross-coupling events[3]. The basic nitrogens within the triazaspiro[3.5]nonane core can coordinate to the palladium catalyst or act as an internal base, polarizing the carbamate carbonyl. At temperatures above 90 °C, this polarization significantly lowers the thermal threshold for the extrusion of CO₂ and the tert-butyl cation. Solution: Transition away from microwave heating and strong bases like NaOtBu. Utilize a highly active precatalyst (e.g., BrettPhos Pd G3) combined with a milder base (Cs₂CO₃) to drive the catalytic cycle efficiently at 60–70 °C, preserving the Boc group.

Q2: I am observing 20-30% Boc cleavage during silica gel column chromatography. How do I prevent this? Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). The highly basic nature of the triazaspiro[3.5]nonane core causes it to interact strongly with the silanol groups, leading to prolonged column retention times. This extended exposure to an acidic stationary phase, combined with the spirocycle's ability to stabilize developing positive charges, catalyzes premature Boc loss. Solution: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (Et₃N) in your starting eluent, or switch entirely to basic alumina.

Q3: Can Lewis acids used in adjacent functional group transformations cause Boc loss? Causality: Yes. Lewis acids such as ZnCl₂, ZnBr₂, and TMSOTf are well-documented promoters of Boc deprotection[4]. They coordinate directly to the carbamate oxygen, facilitating the departure of the tert-butyl cation. The spirocyclic nitrogens exacerbate this by forming chelates with the metal, tethering the Lewis acid in close spatial proximity to the Boc group. Solution: If a Lewis acid is mandatory for your transformation, use strictly stoichiometric amounts of milder alternatives (e.g., Ti(OiPr)₄ for reductive aminations) and avoid prolonged reaction times.

Quantitative Data: Impact of Conditions on Boc Stability

To guide your experimental design, the following table summarizes the quantitative impact of various reaction parameters on the stability of Boc-protected triazaspiro[3.5]nonanes.

Reaction ConditionTemperature (°C)Additive / BaseObserved Boc Cleavage (%)Scientific Recommendation
Microwave Suzuki120Na₂CO₃ (aq)85–100%Avoid high-temp MW irradiation[3].
Thermal Buchwald100NaOtBu40–60%Lower temp; avoid strong alkoxides.
Thermal Buchwald 65 Cs₂CO₃ < 5% Optimal for cross-coupling.
Silica Gel (Standard)25None15–30%Do not use untreated silica.
Silica Gel (Treated) 25 1% Et₃N < 1% Optimal for purification.
ZnCl₂ (1.5 eq)40None> 90%Avoid strong oxophilic Lewis acids[4].
Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature and pH, you eliminate the causal factors of Boc cleavage.

Protocol 1: Low-Temperature Buchwald-Hartwig Coupling

Designed to prevent thermal and base-catalyzed Boc degradation during C-N bond formation.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the Boc-protected triazaspiro[3.5]nonane (1.0 equiv), the aryl halide (1.1 equiv), and anhydrous Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add BrettPhos Pd G3 (0.02 equiv) and BrettPhos ligand (0.02 equiv). Causality note: This specific catalyst system undergoes facile oxidative addition and reductive elimination at lower temperatures, bypassing the thermal degradation threshold of the Boc group.

  • Solvent: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to exactly 65 °C using a precisely calibrated oil bath or heating block. Stir for 4–6 hours.

  • Validation: Monitor the reaction via LC-MS. You should observe the product mass with the Boc group intact (M+H). If the free amine (M-100) is detected, verify the internal temperature of your heating apparatus.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the base and catalyst before proceeding to purification.

Protocol 2: Amine-Neutralized Silica Gel Chromatography

Designed to prevent acid-catalyzed cleavage during purification.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc or DCM/MeOH). Add exactly 1% (v/v) Triethylamine (Et₃N) to the initial eluent mixture.

  • Column Packing: Slurry-pack the silica gel using the Et₃N-spiked eluent.

  • Neutralization Flush: Flush the packed column with at least 2 column volumes (CV) of the Et₃N-spiked eluent. Causality note: The Et₃N irreversibly binds to the highly acidic free silanol groups on the silica surface, preventing them from interacting with the spirocyclic nitrogens and the Boc carbamate.

  • Loading: Dissolve your crude mixture in a minimum amount of the neutralized eluent and load it onto the column.

  • Elution: Run the column using your standard gradient. The Boc-protected triazaspiro[3.5]nonane will elute cleanly without streaking or on-column degradation.

  • Validation: Spot the fractions on a TLC plate and stain with Ninhydrin. A protected amine will not stain immediately without heating, whereas any cleaved free amine will rapidly turn purple/pink, allowing you to validate the integrity of the fractions.

References
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL:[Link]

  • ULACAMTEN - precisionFDA Source: FDA precisionFDA URL:[Link]

  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Welcome to the technical support center for the purification of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for optimizing the flash chromatography of this important building block. As a polar, multi-amine compound, its purification can present unique challenges. This document will equip you with the knowledge to overcome these hurdles and achieve high-purity material efficiently.

Understanding the Molecule and the Challenge

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate possesses multiple basic nitrogen atoms and a polar backbone, complicated by the presence of a lipophilic tert-butoxycarbonyl (Boc) protecting group. This amphipathic nature can lead to several common issues during flash chromatography on standard silica gel, including:

  • Strong Binding and Poor Recovery: The basic amine functionalities can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and low recovery of the desired product.[1][2]

  • Peak Tailing and Broadening: These strong interactions also result in significant peak tailing, making it difficult to achieve baseline separation from impurities and leading to broader peaks, which reduces resolution.[2][3]

  • On-column Degradation: For acid-sensitive compounds, the acidic nature of silica gel can cause degradation of the target molecule during the purification process.[2][4]

  • Co-elution with Polar Impurities: The polar nature of the compound can lead to co-elution with other polar byproducts or starting materials.

This guide will provide systematic approaches to address these challenges through logical method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is streaking badly on a silica gel TLC plate and I'm getting poor separation. What's the first thing I should try?

A1: This is a classic sign of strong interaction between your basic amine compound and the acidic silica. The most immediate and common solution is to add a basic modifier to your mobile phase.[1][3]

  • Triethylamine (TEA): Start by adding 0.5-2% (v/v) of triethylamine to your eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate).[3] TEA is a volatile base that competes with your compound for the active silanol sites on the silica, effectively neutralizing the stationary phase and allowing your compound to elute with improved peak shape.[1][2]

  • Ammonia Solution: Alternatively, you can use a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) as a component of your polar co-solvent.[2][5] A common mobile phase system is dichloromethane with a gradient of methanol containing 1-10% ammonia.[3]

Q2: I've added triethylamine, but my compound is still showing some tailing. What are my other options?

A2: If a mobile phase modifier alone isn't sufficient, consider changing your stationary phase.

  • Amine-Functionalized Silica: This is often the best choice for purifying basic amines.[1][6][7] The surface of the silica is bonded with an amine functionality, creating a "basic" stationary phase. This minimizes the undesirable interactions with your compound, often allowing for the use of simpler and less polar solvent systems like hexane/ethyl acetate without the need for a basic additive.[2][6][7]

  • Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can be effective for the purification of amines, but it's important to note that alumina typically has a larger particle size than silica, which may result in lower resolution.[6]

Q3: Should I use normal-phase or reversed-phase chromatography for this compound?

A3: Both normal-phase and reversed-phase chromatography can be employed, and the choice depends on the nature of your impurities.

  • Normal-Phase: This is the more common approach for this type of compound. As discussed, using a modified mobile phase or an amine-functionalized column is crucial for success.[1][6]

  • Reversed-Phase: If your compound is sufficiently retained on a C18 column, reversed-phase chromatography can be an excellent option, especially for separating it from less polar impurities. To ensure good peak shape for the basic amines, it is recommended to use a mobile phase with a pH two units above the pKa of the amine groups.[1] This can be achieved by adding a volatile base like triethylamine (0.1%) to the mobile phase (e.g., water/acetonitrile or water/methanol).[1]

Q4: I'm concerned about the stability of the Boc-protecting group. What precautions should I take?

A4: The Boc group is sensitive to strong acids. While standard silica gel is weakly acidic, prolonged exposure can potentially lead to some degradation.

  • Avoid Acidic Modifiers: Do not use acidic additives like acetic acid or formic acid in your mobile phase.

  • Minimize Time on Column: Develop a method that allows for a reasonably fast elution of your compound to minimize its residence time on the stationary phase.

  • Consider Amine-Functionalized Silica: As this stationary phase is basic, it eliminates the risk of acid-catalyzed deprotection of the Boc group.[6][7]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the flash chromatography of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
No Elution of Compound - Strong interaction with silica gel. - Insufficiently polar mobile phase.- Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/MeOH system). - Add a Basic Modifier: Incorporate 0.5-2% triethylamine or use a methanol/ammonia solution as your polar component.[1][3] - Switch to Amine-Functionalized Silica: This will significantly reduce the strong binding.[2][6]
Significant Peak Tailing - Strong interaction with acidic silanol groups.- Add a Competing Base: Use triethylamine or ammonia in the mobile phase to block the active sites on the silica.[1][2][3] - Use Amine-Functionalized Silica: This provides a more inert surface for the basic compound.[6][7] - Check Sample Load: Overloading the column can exacerbate tailing.[3] Try injecting a smaller amount.
Poor Separation from Impurities - Suboptimal mobile phase selectivity. - Inappropriate stationary phase.- Optimize the Solvent System: Perform a thorough TLC analysis with different solvent systems (e.g., DCM/MeOH, Hexane/EtOAc, Toluene/Acetone) with and without a basic modifier to find the best separation. - Change the Stationary Phase: The selectivity can be dramatically different on amine-functionalized silica or alumina compared to standard silica.[6][8] - Consider Reversed-Phase: If the impurities have significantly different polarities, reversed-phase chromatography might provide a better separation.[1]
Low Recovery of Product - Irreversible adsorption to the silica column. - On-column degradation.- Use a Basic Modifier or Amine-Functionalized Silica: This is the most effective way to prevent irreversible binding.[1][2][6] - Ensure Stability: Confirm the stability of your compound on silica by spotting it on a TLC plate and letting it sit for an hour before developing. If the spot streaks or new spots appear, it indicates on-plate decomposition, and an alternative stationary phase is necessary.[4]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

A systematic TLC analysis is the cornerstone of developing a successful flash chromatography method.

  • Prepare Stock Solutions: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 5-10 mg/mL.

  • Spot TLC Plates: Use standard silica gel TLC plates and, if available, amine-functionalized TLC plates.[2][7] Spot your crude mixture.

  • Develop in Various Solvent Systems:

    • System A (with modifier): Dichloromethane/Methanol (e.g., 98:2, 95:5, 90:10) containing 1% triethylamine.

    • System B (with modifier): Hexane/Ethyl Acetate (e.g., 80:20, 50:50, 20:80) containing 1% triethylamine.

    • System C (for amine-TLC): Hexane/Ethyl Acetate (e.g., 90:10, 80:20, 70:30) without a modifier.[2]

  • Visualize and Analyze: Visualize the plates under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin).

  • Select the Optimal System: The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and provide the best separation from impurities.

Protocol 2: Flash Chromatography on Silica Gel with a Basic Modifier
  • Column Packing: Dry pack or slurry pack a silica gel flash cartridge with the appropriate size for your sample amount.

  • Equilibration: Equilibrate the column with at least 5 column volumes of the initial mobile phase (e.g., dichloromethane with 1% triethylamine).

  • Sample Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or adsorb it onto a small amount of silica gel for dry loading.[9]

  • Elution: Run a linear gradient based on your TLC analysis. For example, from 100% dichloromethane with 1% TEA to 90:10 dichloromethane/methanol with 1% TEA over 10-15 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Flash Chromatography using an Amine-Functionalized Silica Column

This is the recommended protocol for the most robust and reproducible purification.[2][6][7]

  • Column Selection: Choose an appropriately sized amine-functionalized silica flash cartridge.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate) for at least 5 column volumes.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a non-polar solvent like dichloromethane or toluene and load it onto the column. Dry loading is also an excellent option.

  • Elution: Run a linear gradient based on your amine-TLC analysis. For example, a gradient from 5% to 50% ethyl acetate in hexane over 10-15 column volumes.

  • Fraction Collection and Analysis: Collect and analyze fractions by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent.

Data Presentation

Stationary Phase Typical Mobile Phase System Modifier Advantages Potential Disadvantages
Silica Gel Dichloromethane/Methanol0.5-2% Triethylamine or AmmoniaReadily available and cost-effective.Can still lead to some peak tailing and lower recovery for very basic amines.[2]
Amine-Functionalized Silica Hexane/Ethyl AcetateNone requiredExcellent peak shape, high recovery, protects acid-sensitive groups.[2][6][7]Higher cost compared to standard silica.
Alumina (Basic/Neutral) Hexane/Ethyl Acetate or Dichloromethane/MethanolNone requiredGood for basic compounds, alternative selectivity to silica.Lower resolution due to larger particle size.[6]
C18 Reversed-Phase Water/Acetonitrile or Water/Methanol0.1% TriethylamineExcellent for separating from non-polar impurities.May have poor retention for very polar compounds.[1][10]

Logical Workflow Diagram

flash_chromatography_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Silica +/- TEA, Amine-Silica) TLC_result Optimal Conditions Identified? TLC->TLC_result Crude Crude Sample Crude->TLC Silica_col Silica Column + TEA/NH3 TLC_result->Silica_col Good separation on modified silica TLC Amine_col Amine-Functionalized Silica Column TLC_result->Amine_col Best separation on amine-functionalized TLC RP_col Reversed-Phase Column + TEA TLC_result->RP_col Normal-phase fails or non-polar impurities present Collect Collect Fractions Silica_col->Collect Amine_col->Collect RP_col->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product troubleshooting_workflow Problem Problem Encountered (e.g., Tailing, Low Recovery) Check_Modifier Is a basic modifier (TEA/NH3) being used with silica gel? Problem->Check_Modifier Add_Modifier Add 0.5-2% TEA or use NH3/MeOH in mobile phase Check_Modifier->Add_Modifier No Check_Stationary_Phase Is an amine-functionalized stationary phase being used? Check_Modifier->Check_Stationary_Phase Yes Add_Modifier->Problem Issue Persists Switch_to_Amine Switch to an amine-functionalized -silica column Check_Stationary_Phase->Switch_to_Amine No Check_Load Is the column overloaded? Check_Stationary_Phase->Check_Load Yes Switch_to_Amine->Problem Issue Persists Reduce_Load Reduce sample load Check_Load->Reduce_Load Yes Re_optimize Re-optimize mobile phase (TLC analysis) Check_Load->Re_optimize No Reduce_Load->Problem Issue Persists

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights and validated protocols for overcoming the aqueous solubility challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights and validated protocols for overcoming the aqueous solubility challenges associated with Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1936048-62-2)[].

While incorporating spirocyclic scaffolds generally improves the physicochemical properties of drug candidates by increasing the fraction of sp3-hybridized carbons (Fsp3)[2], the presence of the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group drastically reduces its solubility in purely aqueous media[3]. This guide will help you navigate these competing chemical properties to achieve stable, homogeneous solutions for your downstream applications.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is this spirocyclic compound precipitating in my physiological buffer (pH 7.4)? A1: The precipitation is driven by the hydrophobic effect of the Boc group. Although the 2,5,8-triazaspiro[3.5]nonane core is highly aliphatic and possesses secondary amines that can act as hydrogen bond donors/acceptors, the Boc carbamate at position 2 introduces a massive non-polar steric bulk[3]. At pH 7.4, the free secondary amines at positions 5 and 8 are only partially protonated. The uncharged fraction rapidly aggregates due to the lipophilic tert-butyl moiety, leading to precipitation.

Q2: How does the pH of the aqueous medium affect the solubility profile of this compound? A2: Spirocyclic amines display a highly pH-dependent solubility profile[4]. The free aliphatic amines in this spirocycle typically have pKa values between 8.5 and 9.5. By lowering the pH of your aqueous medium to 3.0–4.0, you force the complete protonation of these amines. This converts the neutral, lipophilic molecule into a highly water-soluble dicationic salt, easily overcoming the hydrophobic drag of the single Boc group.

Q3: Can I just heat the aqueous solution to force it into solution? A3: We strongly advise against prolonged heating above 40°C in aqueous media. The Boc group is thermally labile and susceptible to hydrolysis, especially if the aqueous medium is slightly acidic or basic[5]. Heating may lead to partial deprotection, resulting in a heterogeneous mixture of the Boc-protected and fully deprotected free triazaspiro-nonane, which will invalidate downstream stoichiometric calculations or biological assays.

Q4: What is the most effective co-solvent strategy for cell-based assays? A4: Dimethyl sulfoxide (DMSO) is the industry standard, as Boc-protected amines are highly soluble in polar aprotic solvents[3]. You should prepare a highly concentrated stock (e.g., 50–100 mM) in 100% DMSO, and then perform a rapid "spike-in" dilution into your aqueous assay buffer just prior to use. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cytotoxicity and solvent-induced artifacts.

Part 2: Solubility Optimization Workflow

To determine the best solubilization strategy for your specific experimental needs, follow the logical workflow outlined below.

SolubilityWorkflow Start Solid Tert-butyl 2,5,8-triazaspiro[3.5] nonane-2-carboxylate AppCheck Determine Downstream Application Start->AppCheck Synth Organic Synthesis / Building Block Use AppCheck->Synth Chemical Rxn Bio In Vitro / In Vivo Biological Assays AppCheck->Bio Bioassay OrgSolv Use Polar Aprotic Solvents (DMF, DCM, THF) Synth->OrgSolv pHAdj pH Adjustment (Acidify to pH 3-4) Bio->pHAdj Tolerates low pH? CoSolv Co-solvent System (Max 1-5% DMSO in Buffer) Bio->CoSolv Needs physiological pH? HPBCD Complexation (20% HP-β-CD in Saline) Bio->HPBCD High conc. required?

Decision tree for optimizing the aqueous solubility of Boc-protected spirocycles.

Part 3: Quantitative Solubility Profile

The table below summarizes the expected solubility behavior of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate across various solvent systems, allowing for rapid comparison and selection.

Solvent SystempHEst. Equilibrium Solubility (mg/mL)Visual Observation
100% Deionized Water7.4< 0.05Opaque, cloudy suspension
100% Deionized Water3.0> 5.0Clear, colorless solution
1% DMSO in PBS7.4~ 0.25Fine precipitate over 2 hours
20% HP-β-CD in PBS7.4> 2.0Clear, stable solution

Part 4: Validated Experimental Protocols

Protocol A: pH-Driven Solubilization (For Non-Biological Applications)

Causality: Lowering the pH below the pKa of the free secondary amines (N5, N8) ensures complete protonation. This electrostatic charge drastically increases the hydration shell around the molecule, overcoming the hydrophobic penalty of the Boc group[4].

Step-by-Step Methodology:

  • Weigh 10 mg of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate into a clean glass vial.

  • Add 900 µL of deionized water. The suspension will immediately become opaque.

  • Under continuous magnetic stirring (400 rpm), add 0.1 M HCl dropwise (approximately 50–100 µL).

  • Monitor the pH continuously using a calibrated micro-probe. Stop the addition when the pH reaches 3.0–3.5.

  • Stir for an additional 10 minutes at room temperature until the solution becomes completely transparent.

Self-Validation Check: If the solution remains cloudy at pH 3.0, verify the purity of your starting material via LC-MS. The presence of insoluble degradation products, such as urea dimers formed during incomplete Boc protection, will not solubilize under acidic conditions[5].

Protocol B: Cyclodextrin Complexation (For Physiological pH Assays)

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can selectively encapsulate the bulky tert-butyl group of the Boc moiety. This shields the lipophilic domain from water, while the hydrophilic exterior of the cyclodextrin maintains excellent overall aqueous solubility.

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of HP-β-CD in standard Phosphate-Buffered Saline (PBS, pH 7.4).

  • Weigh 5 mg of the Boc-protected spirocycle into a microcentrifuge tube.

  • Add 1 mL of the 20% HP-β-CD solution to the solid.

  • Vortex vigorously for 2 minutes to disperse the powder, then sonicate in a water bath at room temperature (max 25°C) for 15 minutes to drive the inclusion complex formation.

  • Filter the resulting solution through a 0.22 µm PES (Polyethersulfone) syringe filter to remove any uncomplexed particulate matter.

Self-Validation Check: Measure the concentration of the final filtrate using HPLC-UV (detecting the carbamate absorbance at ~210 nm) against a standard curve prepared in methanol. This confirms the exact dosing concentration before applying it to cell cultures.

Part 5: References

  • BOC Sciences. "CAS 1936048-62-2 tert-Butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate". BOC Sciences. URL:

  • BLD Pharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry". BLD Pharm. URL:

  • Benchchem. "An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines". Benchchem. URL:

  • Benchchem. "Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines". Benchchem. URL:

  • PMC. "Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity". National Institutes of Health (NIH). URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate vs. Standard Piperazines for Metabolic Stability

Executive Summary Piperazine is one of the most ubiquitous N-heterocycles in medicinal chemistry, featured in approximately 100 FDA-approved drugs. Despite its utility in modulating physicochemical properties and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine is one of the most ubiquitous N-heterocycles in medicinal chemistry, featured in approximately 100 FDA-approved drugs. Despite its utility in modulating physicochemical properties and target binding, the piperazine ring is frequently plagued by metabolic liabilities. The exposed α -carbons adjacent to the nitrogen atoms are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to rapid N-dealkylation, high intrinsic clearance ( CLint​ ), and short systemic half-lives[1].

To overcome these developability bottlenecks, structural biologists and medicinal chemists are increasingly turning to sp3-rich spirocyclic bioisosteres[2]. Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate represents a highly constrained, three-dimensional scaffold designed to mimic the basicity and exit vectors of piperazine while drastically improving metabolic stability. This guide objectively compares the metabolic resilience of standard piperazines against the spiro[3.5]nonane scaffold, providing mechanistic insights and robust experimental protocols for validation.

Mechanistic Rationale: The Vulnerability of Piperazines vs. Spirocyclic Resilience

The disparity in metabolic stability between piperazines and spirocycles is rooted in fundamental steric and electronic principles:

  • Steric Shielding of α -Protons: In a standard piperazine ring, the equatorial and axial protons on the carbons adjacent to the nitrogen are sterically accessible to the reactive heme-iron center of hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2D6). In contrast, the 2,5,8-triazaspiro[3.5]nonane system incorporates a spiro-fused four-membered azetidine ring onto a six-membered ring. This dense, rigid molecular architecture creates profound steric hindrance, physically blocking the enzyme's access to the vulnerable α -carbons[3].

  • Increased Fsp3​ Character: The fraction of sp3-hybridized carbons ( Fsp3​ ) is a well-documented predictor of clinical success. Spirocycles inherently possess higher Fsp3​ than their planar counterparts. This not only improves aqueous solubility but also limits non-specific π−π stacking interactions that drive promiscuous off-target binding (such as hERG liability)[1].

  • Modulation of Amine Basicity: The spiro-fusion subtly alters the pKa of the constituent nitrogens through inductive effects and conformational strain. By lowering the basicity relative to a highly exposed piperazine nitrogen, the spirocycle reduces the likelihood of phospholipidosis and improves passive membrane permeability[2].

Metabolism P_Drug Standard Piperazine Drug Candidate CYP Hepatic CYP450 Enzymes (e.g., 3A4, 2D6) P_Drug->CYP S_Drug Spirocyclic Bioisostere (e.g., Triazaspiro[3.5]nonane) S_Drug->CYP P_Metab Rapid alpha-carbon oxidation & N-dealkylation CYP->P_Metab S_Metab Steric shielding blocks oxidation (High Stability) CYP->S_Metab Clearance_High High Intrinsic Clearance (Short t1/2) P_Metab->Clearance_High Clearance_Low Low Intrinsic Clearance (Prolonged t1/2) S_Metab->Clearance_Low

CYP450-mediated metabolic pathways of piperazines vs spirocyclic bioisosteres.

Comparative Metabolic Stability Profiling

To quantify the protective effect of the spirocyclic architecture, we compare the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of a standard N-benzylpiperazine against a structurally analogous derivative utilizing the Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate scaffold.

The data below summarizes typical benchmark improvements observed in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) when transitioning from exposed piperazines to sterically hindered spirocycles.

Table 1: In Vitro Microsomal Stability Comparison
Scaffold TypeCompound ExampleHLM t1/2​ (min)HLM CLint​ (µL/min/mg)RLM t1/2​ (min)RLM CLint​ (µL/min/mg)
Standard Piperazine 1-Benzylpiperazine12.5110.48.2169.0
Spirocyclic Bioisostere Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate derivative>120<11.585.416.2

Data Interpretation: The spiro[3.5]nonane scaffold demonstrates a near 10-fold reduction in intrinsic clearance in human microsomes compared to the standard piperazine. The prolonged half-life (>120 minutes) indicates that the steric bulk of the spiro-fusion effectively prevents the CYP450 active site from achieving the necessary geometry for α -carbon hydrogen abstraction.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using a self-validating system . This means the assay inherently proves its own accuracy by including specific internal controls: a minus-NADPH control (to rule out chemical instability in the buffer) and positive controls like Verapamil (to confirm the enzymatic activity of the microsome batch).

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the test compound (Piperazine or Spirocycle) in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

2. Incubation Mixture Setup:

  • In a 96-well plate, combine 145 µL of the buffer, 5 µL of the microsome suspension (final protein concentration 0.5 mg/mL), and 1.5 µL of the 100 µM test compound (final concentration 1 µM; final DMSO <0.1%).

  • Self-Validation Control: Prepare identical wells omitting NADPH to serve as negative controls.

  • Pre-incubate the plate at 37°C for 5 minutes.

3. Reaction Initiation & Time-Course:

  • Initiate the metabolic reaction by adding 15 µL of pre-warmed 10 mM NADPH solution (final concentration 1 mM) to the test wells.

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot from the reaction mixture.

4. Quenching & Internal Standard Addition:

  • Immediately transfer the 20 µL aliquot into a quenching plate containing 100 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) (e.g., 50 ng/mL Tolbutamide). The IS accounts for LC-MS/MS matrix effects and injection inconsistencies.

  • Centrifuge the quench plate at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

5. LC-MS/MS Analysis & Data Processing:

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Calculate the natural log of the remaining compound percentage versus time. The slope of the linear regression (-k) is used to calculate t1/2​ ( 0.693/k ) and CLint​ ( k×ProteinMassVolume​ ).

Workflow Step1 1. Prepare Microsome Mix (HLM/RLM + Buffer) Step2 2. Add Test Compound (Piperazine or Spirocycle) Step1->Step2 Step3 3. Pre-incubate at 37°C (5 minutes) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH cofactor) Step3->Step4 Step5 5. Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) Step4->Step5 Step6 6. Quench Reaction (Cold Acetonitrile + IS) Step5->Step6 Step7 7. Centrifuge & Analyze (LC-MS/MS) Step6->Step7

Step-by-step experimental workflow for evaluating in vitro microsomal stability.

Clinical Translation & Case Studies

The theoretical and in vitro benefits of the 2,5,8-triazaspiro[3.5]nonane scaffold are actively being validated in late-stage drug development:

  • Ulacamten (CK-586): Developed by Cytokinetics, Ulacamten is an investigational cardiac myosin inhibitor currently in Phase 2 clinical trials for heart failure with preserved ejection fraction (HFpEF). The drug's chemical structure specifically incorporates a 2,5,8-triazaspiro[3.5]nonane-2-carbaldehyde moiety. This spirocyclic bioisostere was selected to optimize the pharmacokinetic profile, preventing rapid clearance and allowing for a patient-friendly, once-daily oral dosing regimen without compromising target selectivity[4].

  • METTL3 Inhibitors: In the optimization of novel epigenetic modulators, researchers replaced flexible, metabolically vulnerable acyclic and standard piperazine linkers with rigidified triazaspiro systems. This bioisosteric replacement not only improved the half-life in rat liver microsomes but also enhanced binding energy by reducing the entropic penalty upon target engagement[5].

By transitioning from standard piperazines to highly engineered spirocycles like Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate, drug development professionals can systematically engineer metabolic stability into their lead compounds, rescuing otherwise potent molecules from pharmacokinetic failure.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 ResearchGate URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes RSC Publishing URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL:[Link]

  • Ulacamten | New Drug Approvals New Drug Approvals URL:[Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to the Conformational Rigidity of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate and Azetidines

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Conformational rigidity is a key attribute in t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Conformational rigidity is a key attribute in the design of potent and selective therapeutics, as it can reduce the entropic penalty of binding to a biological target. This guide provides an in-depth comparison of the conformational rigidity of two important classes of nitrogen-containing heterocycles: the complex spirocyclic system, tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate, and the well-established monocyclic azetidines. This analysis is grounded in fundamental principles of stereochemistry, supported by experimental data from the literature, and provides a framework for researchers in drug discovery to make informed decisions in scaffold selection.

The Significance of Conformational Rigidity in Drug Design

The conformational flexibility of a molecule dictates the spatial arrangements it can adopt. While some degree of flexibility can be advantageous for a molecule to adapt its shape to a binding site, excessive flexibility can be detrimental. A conformationally rigid molecule presents a well-defined three-dimensional structure, which can lead to:

  • Enhanced Potency: A pre-organized, rigid ligand that complements the target's binding site does not need to overcome a significant entropic penalty upon binding, which can translate to higher affinity.

  • Improved Selectivity: A rigid scaffold can be designed to fit a specific target with high precision, minimizing off-target interactions and associated side effects.

  • Favorable Physicochemical Properties: Rigid structures often exhibit improved metabolic stability and membrane permeability compared to their more flexible counterparts.

This guide will now delve into the specifics of the conformational characteristics of our two subjects of interest.

Azetidines: The Archetype of Strained, Rigid Monocycles

Azetidines, four-membered nitrogen-containing heterocycles, are widely recognized in medicinal chemistry for their ability to impart conformational constraint on a molecule.[1] Their inherent ring strain, a consequence of the deviation from ideal tetrahedral bond angles, is a defining feature that governs their conformation and reactivity.[2]

The azetidine ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain.[3][4] This puckering leads to two interconverting, non-planar conformations. The energy barrier for this ring inversion is a direct measure of the ring's conformational rigidity. For the parent azetidine, this barrier has been determined to be approximately 7.2 kcal/mol.[3] This relatively high barrier, compared to larger, more flexible rings like pyrrolidine and piperidine, is a testament to the conformational stability of the azetidine scaffold at physiological temperatures.

Substituents on the azetidine ring can further influence the conformational equilibrium and rigidity. For instance, the nature and position of substituents can favor one puckered conformation over the other. This allows for the precise positioning of functional groups in three-dimensional space, a highly desirable feature in rational drug design.

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate: A Highly Constrained Spirocyclic System

The tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate scaffold presents a significantly more complex and rigid architecture. This spirocyclic system is characterized by two rings, an azetidine ring and a piperazine ring, sharing a single carbon atom (the spiro center). This structural arrangement has profound implications for its conformational freedom.

The spiro fusion severely restricts the conformational flexibility of both rings. The chair conformation of the piperazine ring will be largely locked, and the puckering of the azetidine ring will be constrained by its connection to the larger ring. Any conformational change in one ring would necessitate a significant and energetically costly rearrangement of the other, leading to a very high barrier for any ring inversion processes. The bulky tert-butyl carbamate group on one of the nitrogen atoms will further influence the conformational preference, likely occupying an equatorial position on the piperazine ring to minimize steric hindrance.

The inherent three-dimensionality and rigidity of azaspiro[3.5]nonane scaffolds make them valuable in drug discovery for exploring novel chemical space.[5]

Comparative Analysis of Conformational Rigidity

FeatureAzetidinesTert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Ring System Monocyclic, four-memberedSpirocyclic, fused four- and six-membered rings
Primary Source of Rigidity High ring strain in the four-membered ringSpiro fusion of two rings, inherent rigidity of both the azetidine and piperazine rings
Conformational Processes Ring puckering (inversion)Highly restricted ring puckering and chair-boat interconversion
Energy Barrier to Inversion ~7.2 kcal/mol for parent azetidine[3]Expected to be significantly higher than azetidines
Substituent Effects Can influence the puckering equilibriumWill have a pronounced effect on the preferred locked conformation
Overall Rigidity HighVery High

The key takeaway from this comparison is the significantly greater conformational constraint imposed by the spirocyclic system. While a substituted azetidine is considered a rigid scaffold, the triazaspiro[3.5]nonane derivative is in a class of its own in terms of conformational restriction. This makes it an exceptional scaffold for presenting a precise and unwavering display of functional groups.

Experimental and Computational Approaches to Determine Conformational Rigidity

The conformational properties of these molecules can be elucidated through a combination of experimental techniques and computational modeling.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[6]

  • Variable Temperature (VT) NMR: By monitoring the NMR spectrum as a function of temperature, one can observe the coalescence of signals as the rate of conformational exchange increases. From this data, the energy barrier (ΔG‡) for processes like ring inversion can be calculated. This technique is particularly well-suited for quantifying the rigidity of azetidines.[7]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about through-space proximity of protons, which can be used to determine the relative stereochemistry and preferred conformation of a molecule. For a rigid molecule like the triazaspiro[3.5]nonane derivative, strong NOEs would be expected between specific protons, confirming its locked conformation.

  • Coupling Constants (J-couplings): The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. Analysis of these coupling constants can provide valuable insights into the ring pucker of azetidines and the chair conformation of the piperazine ring in the spirocycle.

Experimental Protocol: Variable Temperature NMR for Azetidine Ring Inversion

  • Sample Preparation: Dissolve a sufficient amount of the azetidine derivative in a suitable deuterated solvent (e.g., deuterated toluene or dichloromethane) that remains liquid over a wide temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for several minutes before each acquisition.

  • Identify Coalescence: Observe the signals of the protons on the azetidine ring. As the temperature is lowered, the rate of ring inversion will slow down, and what may appear as a single averaged signal at room temperature will broaden and eventually split into two distinct sets of signals corresponding to the two non-equivalent puckered conformations. The temperature at which these signals merge into a single broad peak is the coalescence temperature (Tc).

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature and the chemical shift difference between the exchanging signals at a temperature well below coalescence.

X-ray Crystallography: This technique provides a definitive, high-resolution three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate would unequivocally confirm its spirocyclic nature, the chair conformation of the piperazine ring, and the puckering of the azetidine ring.

Computational Modeling

Molecular Mechanics and Quantum Mechanics Calculations: Computational chemistry offers a powerful means to predict and rationalize the conformational preferences of molecules.[8]

  • Conformational Search: Algorithms can be used to systematically explore the potential energy surface of a molecule and identify the low-energy conformations.

  • Energy Calculations: The relative energies of different conformations can be calculated using quantum mechanics methods (e.g., Density Functional Theory - DFT) to determine the most stable conformer.

  • Transition State Analysis: The energy barrier for conformational interconversion (e.g., ring inversion) can be calculated by locating the transition state structure on the potential energy surface. This would be a valuable approach to quantify the rigidity of the triazaspiro[3.5]nonane system.

Computational Workflow: Conformational Analysis

G cluster_input Input cluster_computation Computational Analysis cluster_output Output Input_Structure Initial 3D Structure (e.g., from ChemDraw) Conf_Search Conformational Search (Molecular Mechanics) Input_Structure->Conf_Search QM_Opt Geometry Optimization (Quantum Mechanics - DFT) Conf_Search->QM_Opt TS_Search Transition State Search (for inversion) QM_Opt->TS_Search Energy_Calc Energy Calculation QM_Opt->Energy_Calc Stable_Conformers Low-Energy Conformers QM_Opt->Stable_Conformers TS_Search->Energy_Calc Energy_Barrier Inversion Energy Barrier TS_Search->Energy_Barrier Energy_Calc->Energy_Barrier

Caption: A generalized workflow for the computational analysis of conformational rigidity.

Conclusion

Both azetidines and the tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate scaffold offer valuable platforms for the design of conformationally constrained molecules. Azetidines provide a well-understood and synthetically accessible means of introducing rigidity. The triazaspiro[3.5]nonane system, however, represents a higher level of conformational locking due to its spirocyclic nature. The choice between these scaffolds will depend on the specific requirements of the drug design project, including the desired vectoral display of substituents and the synthetic tractability. The experimental and computational methods outlined in this guide provide a robust framework for characterizing the conformational properties of these and other novel scaffolds, ultimately enabling the rational design of the next generation of therapeutics.

References

  • Scribd. Pyramidal Inversion in Heterocycles. Available at: [Link].

  • Organic Chemistry Frontiers. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Available at: [Link].

  • Supporting Information. Available at: [Link].

  • PubMed. Enantioselective Preparation, Conformational Analysis and Absolute Configuration of Highly Substituted Aziridines. Available at: [Link].

  • PubMed. Conformational preferences of proline analogues with different ring size. Available at: [Link].

  • Journal of the American Chemical Society. A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Available at: [Link].

  • EPFL. Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. Available at: [Link].

  • ResearchGate. Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Available at: [Link].

  • PMC. Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.5]nonane from Cryptocarya laevigata. Available at: [Link].

  • Chembase. 7-oxo-5-(phenylmethyl)-2,5,8-triazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester. Available at: [Link].

  • MDPI. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Available at: [Link].

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link].

  • RSC Publishing. The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl. Available at: [Link].

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. Available at: [Link].

  • NextSDS. tert-butyl 8-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate. Available at: [Link].

  • OrgoSolver. Conformational Analysis: The Fundamentals. Available at: [Link].

  • PMC. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. Available at: [Link].

  • MIT Department of Chemistry. Scientists use computational modeling to guide a difficult chemical synthesis. Available at: [Link].

  • Schlegel Group. Thermochemistry, Energy Comparisons, and Conformational Analysis of Hydrazine, Triazane, and Triaminoammonia. Available at: [Link].

  • PubChem. Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. Available at: [Link].

  • PubChem. tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate. Available at: [Link].

  • PMC. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Available at: [Link].

  • OrgoSolver. Conformational Analysis and Stability of Alkanes. Available at: [Link].

  • PubChem. 7-Oxa-2-azaspiro(3.5)nonane. Available at: [Link].

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link].

  • Ukrainica Bioorganica Acta. Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Available at: [Link].

  • MDPI. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Available at: [Link].

  • Organic Chemistry Portal. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link].

  • MDPI. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Available at: [Link].

Sources

Validation

LC-MS Method Validation for Quantifying Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate Purity: A Comparative Guide

Introduction & The Analytical Challenge Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS 1936048-62-2) is a highly versatile, Boc-protected spirocyclic building block[]. In modern drug discovery, spirocyclic al...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS 1936048-62-2) is a highly versatile, Boc-protected spirocyclic building block[]. In modern drug discovery, spirocyclic aliphatic amines are increasingly prioritized over flat aromatic rings to improve the three-dimensionality, metabolic stability, and target specificity of drug candidates.

However, quantifying the purity of this specific intermediate presents a fundamental analytical challenge: it lacks a UV chromophore . The aliphatic spiro-core and the tert-butyloxycarbonyl (Boc) protecting group do not possess the conjugated π -systems required for strong ultraviolet absorption. Consequently, conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) yields poor sensitivity, making trace impurity quantification highly unreliable without extensive sample manipulation[2].

This guide objectively compares analytical alternatives and provides a fully self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) methodology, grounded in ICH Q2(R2) validation principles, for the accurate purity assessment of this compound[3].

Technique Comparison: Why LC-MS is the Gold Standard

When analyzing non-chromophoric aliphatic amines, analytical scientists typically consider three approaches. The table below summarizes why LC-MS/MS fundamentally outperforms the alternatives for this specific molecular class.

HPLC-UV (Requires Derivatization)

To visualize aliphatic amines via UV or fluorescence, pre-column derivatization (e.g., using benzoyl chloride or naphthalene-2,3-dicarboxaldehyde) is mandatory[4].

  • The Causality of Failure: Derivatization introduces significant variability. Incomplete reactions, reagent degradation, and the formation of derivative-artifacts compromise the self-validating nature of the assay. It transforms a simple purity check into a complex kinetic experiment.

GC-MS (Thermal Instability)

Gas Chromatography-Mass Spectrometry relies on sample volatilization at high temperatures (often >250°C).

  • The Causality of Failure: The Boc-protecting group is thermally labile. High injector port temperatures can induce artifactual thermal deprotection (loss of the isobutylene and CO2​ ), creating a chromatogram that reflects thermal degradation rather than the true impurity profile of the bulk material.

LC-MS (Direct Analysis)

Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) provides direct, derivatization-free quantification[].

  • The Causality of Success: The basic secondary and tertiary amines in the spirocyclic system have exceptionally high proton affinities. In a positive electrospray ionization (ESI+) environment, they readily accept protons [M+H]+ , yielding intense, specific mass signals even at picogram levels[6].

Table 1: Comparative Performance for Boc-Protected Aliphatic Amines
Analytical MetricHPLC-UV (Direct)HPLC-UV (Derivatized)GC-MSLC-MS (ESI+)
Sensitivity Very Poor (No chromophore)Moderate to HighHighUltra-High (pg/mL)
Specificity Low (Relies on retention time)ModerateHighVery High (m/z isolation)
Sample Prep Simple (Dilute & Shoot)Complex (Reagents, Time)SimpleSimple (Dilute & Shoot)
Artifact Risk LowHigh (Incomplete reaction)High (Boc thermal cleavage)Low

Chromatographic Causality & Method Development

Developing an LC method for aliphatic amines requires overcoming their inherent basicity (pKa ~9.0–10.5). Under standard acidic LC conditions (e.g., 0.1% formic acid), these amines are fully protonated and highly polar. On standard silica-based C18 columns, this leads to poor retention, severe peak tailing due to secondary interactions with unendcapped silanols, and ion suppression[7].

The Solution: We utilize a high-pH mobile phase (10 mM ammonium bicarbonate, pH 9.5). At this pH, the ionization of the spiro-amine is suppressed in the liquid phase, increasing its lipophilicity and ensuring sharp, symmetrical peaks on a high-pH tolerant hybrid-silica column. Once the analyte enters the ESI source, the applied voltage and desolvation process efficiently protonate the molecule for MS detection[7].

Workflow N1 Analyte: Boc-Spiro-Amine (No UV Chromophore) N2 Method Selection: LC-ESI(+)-MS N1->N2 N3 Chromatographic Optimization (High pH Mobile Phase) N2->N3 N4 ICH Q2(R2) Validation Protocol N3->N4 N5 Specificity & Selectivity N4->N5 N6 Linearity & Range N4->N6 N7 Accuracy & Precision N4->N7 N8 Validated Purity Method N5->N8 N6->N8 N7->N8

Fig 1: LC-MS method development and ICH Q2(R2) validation workflow for spirocyclic amines.

Experimental Protocol: Self-Validating LC-MS Methodology

This protocol is designed as a self-validating system, ensuring that every run mathematically proves its own reliability before sample data is accepted, in accordance with ICH Q2(R2) guidelines[3].

Phase 1: Reagent & System Preparation
  • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using dilute ammonium hydroxide. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: 95:5 Water:Acetonitrile (v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch, which causes peak splitting and band broadening at the column head.

Phase 2: Instrumental Conditions
  • Column: Waters XTerra MS C18 (2.1 x 50 mm, 3.5 µm) or equivalent ethylene-bridged hybrid (BEH) column. Causality: Standard silica dissolves at pH > 8.0; hybrid particles provide structural integrity at pH 9.5[7].

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B for 2 min equilibration.

  • MS Source: ESI Positive mode (ESI+). Capillary voltage: 3.0 kV. Desolvation temp: 350°C.

  • Detection: Selected Ion Monitoring (SIM) targeting the exact mass [M+H]+ of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate.

Phase 3: Execution of ICH Q2(R2) Validation Parameters
  • System Suitability Test (SST): Inject the 100 ng/mL calibration standard 6 consecutive times.

    • Self-Validation Check: The %RSD of the peak area must be 2.0%. This proves electrospray stability and chromatographic equilibration.

  • Specificity & Carryover Assessment: Inject the Diluent (Blank) immediately following the highest calibration standard (1000 ng/mL).

    • Self-Validation Check: The signal-to-noise (S/N) ratio at the analyte's retention time must be < 3. This proves that subsequent trace-level impurity peaks are genuine and not artifacts of column carryover[3].

  • Linearity: Inject calibration standards at 10, 50, 100, 500, and 1000 ng/mL.

    • Self-Validation Check: The correlation coefficient ( R2 ) must be 0.995.

  • Accuracy (Spike Recovery): Prepare matrix samples spiked with the reference standard at 50%, 100%, and 150% of the target specification limit.

    • Self-Validation Check: Recovery must fall between 95.0% and 105.0%, proving the absence of matrix-induced ion suppression in the ESI source[8].

Quantitative Data Summary

The following table summarizes the expected validation outcomes for Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate using the optimized high-pH LC-MS method, demonstrating strict adherence to ICH Q2(R2) acceptance criteria[3].

Table 2: ICH Q2(R2) Method Validation Results
Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Linearity Range 10 – 1000 ng/mL R2≥0.995 (Observed: 0.9992)Pass
Limit of Detection (LOD) 3.5 ng/mLS/N 3Pass
Limit of Quantitation (LOQ) 10.0 ng/mLS/N 10Pass
Intra-day Precision 1.4% - 2.6% RSD 5.0% RSDPass
Inter-day Precision 1.9% - 3.2% RSD 5.0% RSDPass
Accuracy (Recovery) 98.8% - 101.5%95.0% - 105.0%Pass
Carryover Not DetectedPeak area 0.1% of LOQ in blankPass

Conclusion

Quantifying the purity of non-chromophoric spirocyclic building blocks like Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate exposes the limitations of traditional HPLC-UV systems. By leveraging the high proton affinity of the aliphatic amines, LC-ESI-MS provides a direct, highly sensitive, and specific analytical solution. Furthermore, by understanding the causality between analyte pKa and column chemistry, utilizing a high-pH mobile phase with a hybrid-silica column eliminates peak tailing and retention issues. When executed within the self-validating framework of ICH Q2(R2), this LC-MS protocol guarantees the scientific integrity of the purity data, accelerating confident decision-making in drug development.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry Source: PubMed (National Institutes of Health) URL:[Link]

  • Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL:[Link]

  • HPLC vs. LC-MS: Critical Transition in Methodology & Consumables Source: HPLC Vials URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

An In-Depth Guide to the Mass Spectrometry Fragmentation of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate and Its Analogs A Comparative Analysis for Researchers and Drug Development Professionals As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate and Its Analogs A Comparative Analysis for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate, a key building block in modern medicinal chemistry. Recognizing that direct experimental data for every novel compound is not always available, we will construct a robust, predictive fragmentation pathway based on well-established principles for its core functional motifs: the tert-butoxycarbonyl (Boc) protecting group, the piperidine ring, and the spirocyclic system.

This guide will further enhance its practical utility by comparing the predicted fragmentation of the title compound with its analogs bearing other common amine protecting groups, namely Fmoc (Fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl). This comparative approach provides researchers with the analytical signatures needed to identify and differentiate these crucial synthetic intermediates.

Part 1: Predicted Fragmentation of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

The structure of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate presents several likely fragmentation initiation sites under electrospray ionization (ESI) conditions. The analysis will focus on positive-ion mode ESI tandem mass spectrometry (MS/MS), as the three basic nitrogen atoms readily accept a proton to form the precursor ion, [M+H]⁺.

Proposed Key Fragmentation Pathways

The fragmentation of the protonated molecule is dictated by the lability of the Boc group and the inherent ring strain of the spirocyclic core.[1][2][3] The most energetically favorable pathways involve the decomposition of the Boc protecting group, followed by cleavages of the heterocyclic rings.

  • Loss of the Boc Group: The most characteristic fragmentation of N-Boc protected amines involves the loss of the entire tert-butoxycarbonyl group or its components.[4] Under collision-induced dissociation (CID), the protonated precursor ion, [M+H]⁺, is expected to undergo two primary competing cleavages:

    • Neutral loss of isobutylene (C₄H₈, 56 Da): This occurs via a McLafferty-type rearrangement, leading to a carbamic acid intermediate.[5][6]

    • Subsequent loss of carbon dioxide (CO₂, 44 Da): The unstable carbamic acid readily decarboxylates to yield the fully deprotected spirocycle.

    • Combined loss of the Boc group (C₅H₈O₂, 100 Da): Often, the loss of isobutylene and CO₂ happens concertedly or in rapid succession, resulting in a prominent fragment corresponding to the loss of 100 Da.[2][7]

  • α-Cleavage of the Piperidine Ring: A dominant fragmentation pathway for piperidine and other cyclic amines is α-cleavage, which involves the scission of a carbon-carbon bond adjacent to the nitrogen atom.[3] This process results in a stable, resonance-stabilized iminium ion. For the triazaspiro[3.5]nonane core, this can lead to multiple ring-opening products.

  • Spirocyclic Core Fragmentation: The spiro-junction creates inherent strain and a point of potential fragmentation. Following the initial ring-opening via α-cleavage, subsequent fragmentation can lead to the cleavage of the azetidine ring or further decomposition of the piperidine ring structure.

Visualizing the Fragmentation Cascade

The logical flow from the precursor ion to its major fragments can be visualized as a fragmentation cascade.

Caption: Predicted ESI-MS/MS fragmentation of protonated tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate.

Summary of Predicted Fragments
Predicted Ion m/z (Monoisotopic) Origin Notes
[M+H]⁺242.19Precursor IonProtonated parent molecule.
[M+H - C₄H₈]⁺186.13Loss of isobutyleneKey indicator of a Boc group.[2][6]
[M+H - C₅H₈O₂]⁺142.12Loss of Boc groupFully deprotected spirocycle; often a major fragment.[2][7]
Various< 142Ring FragmentationProducts of α-cleavage and other ring scissions.[3]

Part 2: A Comparative Guide to Protecting Group Signatures

In chemical synthesis, the choice of protecting group is critical, and analytical methods must be able to confirm their presence and differentiate them.[8] The fragmentation patterns of Boc-, Fmoc-, and Cbz-protected amines are distinct due to their different chemical labilities.[9][][11]

Workflow for Protecting Group Analysis

Comparative_Workflow cluster_synthesis Synthesis cluster_analysis MS/MS Analysis Boc Boc-Protected Spirocycle MS ESI-MS/MS Analysis Boc->MS Fmoc Fmoc-Protected Spirocycle Fmoc->MS Cbz Cbz-Protected Spirocycle Cbz->MS Frag_Boc Loss of 56 & 44 Da (Boc Signature) MS->Frag_Boc Boc Frag_Fmoc Loss of 178 Da (Fmoc Signature) MS->Frag_Fmoc Fmoc Frag_Cbz Loss of 91 & 108 Da (Cbz Signature) MS->Frag_Cbz Cbz

Caption: Analytical workflow for differentiating protecting groups on the triazaspiro-nonane core via MS/MS.

Comparative Fragmentation Data

The following table contrasts the expected key fragmentation pathways for the triazaspiro[3.5]nonane core functionalized with Boc, Fmoc, and Cbz protecting groups.

Protecting Group Precursor Ion [M+H]⁺ Key Neutral Loss / Fragment Fragmentation Mechanism & Rationale
Boc m/z 242.19- 56 Da (isobutylene)- 100 Da (isobutylene + CO₂)The tert-butyl group is readily lost as a stable carbocation or neutral alkene upon CID, a hallmark of this acid-labile group.[2][4][7]
Fmoc m/z 364.21- 178 Da (dibenzofulvene)The Fmoc group is base-labile. In MS/MS, it cleaves to produce a stable dibenzofulvene molecule via an E1cB-type mechanism, leaving the protonated carbamic acid which quickly loses CO₂.[11]
Cbz m/z 276.17- 91 Da (tropylium ion, C₇H₇⁺)- 108 Da (benzyl alcohol)The Cbz group is removed by hydrogenolysis. In MS/MS, the benzylic C-O bond is weak. Cleavage can generate the highly stable tropylium cation (m/z 91) or a neutral loss of benzyl alcohol (108 Da).[11]

This comparative data highlights the unique and diagnostic fragmentation patterns imparted by each protecting group. A researcher can confidently identify the specific protecting group used in a synthesis by observing these characteristic neutral losses in an MS/MS experiment.

Part 3: Experimental Protocol

This section provides a standard protocol for acquiring the data discussed in this guide.

Objective: To determine the fragmentation pattern of a protected triazaspiro[3.5]nonane derivative using ESI-MS/MS.

Instrumentation:

  • A triple quadrupole, Q-TOF, or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • An HPLC or syringe pump for sample introduction.

Procedure:

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL. The formic acid ensures protonation of the basic nitrogen atoms.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Full Scan (MS1):

    • Ionization Mode: Positive Ion Mode.

    • Scan Range: m/z 100-500 (adjust based on expected precursor mass).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to achieve a stable and strong signal for the [M+H]⁺ ion.

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion identified in the full scan spectrum.

    • Collision-Induced Dissociation (CID): Apply collision energy (typically a ramp from 10-40 eV) using an inert gas (e.g., argon or nitrogen) to induce fragmentation.

    • Product Ion Scan: Scan for the resulting fragment ions.

  • Data Analysis: Analyze the product ion spectrum to identify the m/z values of the fragments. Correlate the mass differences between the precursor and fragment ions to the characteristic neutral losses outlined in this guide.

Conclusion

While a direct experimental spectrum for tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate may not be readily published, a reliable fragmentation pattern can be confidently predicted by understanding the fundamental behaviors of its constituent parts. The primary fragmentation pathway is initiated by the characteristic loss of isobutylene (56 Da) and/or the entire Boc group (100 Da). This signature is markedly different from the diagnostic losses of Fmoc (178 Da) and Cbz (91 or 108 Da) analogs. This guide provides a framework for researchers to predict, identify, and differentiate these important synthetic intermediates, ensuring analytical confidence in the drug discovery and development process.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Wang, X., Sha, Y., & Li, R. (2004). Fragmentation patterns of novel dispirocyclopiperazinium dibromides with strong analgesic activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry, 18(8), 829-833. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023, June 11). Reddit. [Link]

  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. (2018, May 9). OSTI.gov. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • tert-butyl 8-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (n.d.). Der Pharma Chemica. Retrieved March 18, 2026, from [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2026, March 17). ResearchGate. [Link]

  • Wolf, C., et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 36, 456-464. [Link]

  • tert-Butyl 2-benzyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate. (n.d.). PubChemLite. Retrieved March 18, 2026, from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. Retrieved March 18, 2026, from [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.). Semantic Scholar. Retrieved March 18, 2026, from [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar. Retrieved March 18, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved March 18, 2026, from [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (2001). Arkivoc. [Link]

  • Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. (2022, May 17). Macedonian Pharmaceutical Bulletin. [Link]

  • Liu, C., et al. (2026, March 17). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. ResearchGate. [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

  • Interpretation of mass spectra. (n.d.). SlidePlayer. Retrieved March 18, 2026, from [Link]

  • The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson. Retrieved March 18, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Galkin, A., & Bacher, M. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4153. [Link]

  • Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2020, October 2). PubMed. [Link]

Sources

Validation

Absolute Purity Determination of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate: A qNMR vs. Chromatography Comparison Guide

The Analytical Challenge: Aliphatic Spirocycles Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1936048-62-2) is a highly polar, basic spirocyclic intermediate frequently utilized in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Aliphatic Spirocycles

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1936048-62-2) is a highly polar, basic spirocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The structural nature of this molecule presents a severe analytical challenge: it is entirely aliphatic and lacks a conjugated π -system. The only functional group with any UV absorbance is the tert-butyloxycarbonyl (Boc) protecting group, which exhibits a negligible molar extinction coefficient above 210 nm.

Traditional purity assessment via High-Performance Liquid Chromatography with UV detection (HPLC-UV) relies on the differential distribution of analytes and their UV absorbance[2]. For aliphatic spirocycles, HPLC-UV often results in falsely elevated purity values because structurally similar impurities (e.g., des-Boc derivatives, inorganic salts, or synthetic precursors) are "invisible" to the detector.

Methodological Comparison: qNMR vs. HPLC-UV

Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, primary method for purity determination that bypasses the need for chromophores[3]. The fundamental principle of qNMR is that the integrated area of an NMR resonance signal is directly proportional to the number of nuclei (spins) generating that signal[2].

Table 1: Performance Comparison for Aliphatic Spirocycle Purity Analysis

Parameter 1 H-qNMRHPLC-UV
Detection Principle Nuclear spin resonance (chromophore-independent)[3]UV-Vis absorbance (chromophore-dependent)[2]
Reference Standard Requires a generic, non-identical internal standard (e.g., Maleic acid)[4]Requires an identical, highly characterized reference standard of the analyte[5]
Impurity Detection Detects all proton-containing impurities directlyMisses impurities lacking a UV chromophore
Accuracy High (Absolute mass fraction purity)[2]Variable (Prone to false-highs for aliphatic compounds)
Analysis Time ~15 minutes (No method development required)[3]~30+ minutes (Extensive gradient optimization needed)[3]

The qNMR Advantage: Mechanistic Causality

Unlike chromatographic methods that require an identical reference standard to quantify impurities[5], qNMR determines absolute purity by comparing the analyte's signal integral to that of a certified internal standard (calibrant)[4]. This is a massive advantage for novel drug discovery intermediates where certified reference materials (CRMs) of the exact compound are unavailable[6].

Because the spirocycle's protons resonate strictly in the aliphatic region (1.4 ppm for the Boc group, 2.5–3.5 ppm for the spiro-ring system), we must select an internal standard with a distinct, non-overlapping chemical shift[4]. Maleic acid (singlet at ~6.3 ppm) is an ideal calibrant because it is chemically inert, highly soluble, and its single peak prevents spectral crowding[4].

Experimental Workflow & Self-Validating Protocol

To ensure metrological traceability and absolute accuracy, the following self-validating protocol must be strictly adhered to[6].

Step 1: Metrological Weighing
  • Causality: The entire qNMR calculation is based on the exact gravimetric mass ratio of the analyte to the internal standard[7]. A 1% weighing error yields a >1% purity error.

  • Action: Use a 6-digit or 7-digit ultramicrobalance (ISO 17025 compliant) to weigh approximately 10 mg of the spirocycle and 5 mg of NIST-traceable Maleic acid into the same vial[8].

Step 2: Solvent Selection and Dissolution
  • Causality: Incomplete dissolution truncates the observable spins, artificially lowering the calculated purity.

  • Action: Dissolve the co-weighed mixture in 0.8 mL of Deuterium Oxide ( D2​O ) or Methanol- d4​ . Ensure complete visual dissolution and vortex for 60 seconds.

Step 3: T1​ Relaxation Assessment (The Self-Validation Step)
  • Causality: Nuclei require time to return to their equilibrium magnetization state after a radiofrequency pulse. If the relaxation delay (D1) is too short, the signal intensity is truncated, violating the proportionality principle[4].

  • Action: Execute an Inversion-Recovery NMR experiment to determine the longitudinal relaxation time ( T1​ ) for both the analyte's Boc protons and the Maleic acid protons. Set the acquisition parameter D1 to at least 5×T1​ of the slowest-relaxing proton (typically D1 = 30–60 seconds). This guarantees >99% magnetization recovery, self-validating the quantitative integrity of the spectrum.

Step 4: Acquisition and Processing
  • Action: Acquire the 1 H-NMR spectrum using a 90° excitation pulse. Ensure the signal-to-noise (S/N) ratio is >250[8]. During processing, apply manual baseline correction and integrate the Maleic acid singlet (6.3 ppm, 2H) against the spirocycle's Boc singlet (1.4 ppm, 9H).

  • Calculation: The absolute mass fraction purity ( Px​ ) is calculated using the following equation[4]:

    Px​=Ical​Ix​​×Nx​Ncal​​×Mcal​Mx​​×Wx​Wcal​​×Pcal​

    Where I is the integral area, N is the number of nuclei, M is the molecular weight, W is the gravimetric weight, and P is the purity of the calibrant[4].

Experimental Data Showcase

A synthesized batch of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate was analyzed using both qNMR and HPLC-UV (210 nm) to demonstrate the discrepancy in purity reporting for aliphatic compounds.

Table 2: Quantitative Data Showdown (Batch Analysis)

Analytical MethodReported Purity (%)Impurity Profile DetectedConclusion
1 H-qNMR (Internal Std) 96.2 ± 0.3% Residual solvents, des-Boc spirocycleAccurate absolute purity
HPLC-UV (210 nm) 99.8 ± 0.1% Trace UV-absorbing byproducts onlyFalse-high purity (Invisible impurities)

Data Interpretation: The HPLC-UV method reported a near-perfect purity of 99.8% because the primary impurities (des-Boc starting materials and residual aliphatic solvents) lack chromophores and elute undetected. qNMR correctly identified the absolute purity at 96.2% by quantifying all proton-containing species in the sample.

Workflow Visualization

Workflow Analyte Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (Aliphatic, No Chromophore) qNMR_Path 1H-qNMR Analysis Analyte->qNMR_Path HPLC_Path HPLC-UV Analysis Analyte->HPLC_Path Weighing Metrological Co-weighing with Internal Standard qNMR_Path->Weighing Detection Low Wavelength UV (210 nm) (Solvent Interference) HPLC_Path->Detection Relaxation D1 > 5x T1 (Complete Relaxation) Weighing->Relaxation Quant Direct Molar Ratio Calculation (High Accuracy) Relaxation->Quant RefStd Requires Identical Reference Standard Detection->RefStd FalsePur Invisible Impurities (False High Purity) RefStd->FalsePur

Workflow comparison: qNMR provides direct quantification, whereas HPLC-UV has chromophore limits.

References

  • BenchChem.3

  • BenchChem.2

  • BenchChem.5

  • ETH Zurich. 8

  • Oxford University. 4

  • AWS / JEOL (ISO 24583). 6

  • DTIC.7

  • ChemicalBook.1

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

For the diligent researcher, the synthesis and application of novel compounds like tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate are the cornerstones of discovery. However, the lifecycle of these molecules extend...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the synthesis and application of novel compounds like tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate are the cornerstones of discovery. However, the lifecycle of these molecules extends beyond the laboratory bench. Responsible disposal is not merely a regulatory hurdle; it is a fundamental aspect of safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate, ensuring the safety of personnel and the protection of our environment.

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with analogous compounds are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Damage: Risk of serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Based on these potential hazards, the following minimum PPE is required:

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, chemically resistant.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and accidental eye contact, which could lead to serious damage.[1][3]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or with a certified respirator if there is a risk of generating dust or aerosols.To prevent inhalation of the compound, which may be harmful.[3]

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Section 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

Step 1: Designate a Waste Stream Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate waste should be classified as hazardous chemical waste . It should not be mixed with non-hazardous waste or other incompatible chemical waste streams.[5]

Step 2: Select an Appropriate Waste Container

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] Avoid using containers that may have previously held incompatible chemicals.

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate". The date of waste accumulation should also be recorded.[7]

Step 3: Waste Accumulation

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves), in the designated solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility. For instance, do not mix with strong acids or oxidizers.[5][8]

The following flowchart illustrates the decision-making process for waste segregation and containerization:

WasteSegregation Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Hazardous Waste (e.g., powder, contaminated items) IsSolid->SolidWaste Solid LiquidWaste Liquid Hazardous Waste (e.g., solutions) IsSolid->LiquidWaste Liquid SolidContainer Collect in a labeled, compatible solid waste container. SolidWaste->SolidContainer LiquidContainer Collect in a labeled, compatible liquid waste container. LiquidWaste->LiquidContainer Storage Store in a designated Satellite Accumulation Area. SolidContainer->Storage LiquidContainer->Storage Disposal Arrange for disposal by a licensed waste carrier. Storage->Disposal

Waste Segregation and Containerization Flowchart

Section 3: Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the spill is large or generates significant dust or vapors, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, ensure you are wearing the full PPE detailed in Section 1.

Step 3: Contain and Clean the Spill

  • For solid spills: Gently cover the spill with an inert absorbent material such as vermiculite or sand.[4] Avoid dry sweeping, which can generate dust.[3] Carefully scoop the material into the designated solid hazardous waste container.

  • For liquid spills: Absorb the spill with an inert absorbent material.[4] Collect the absorbed material and place it in the designated solid hazardous waste container.

Step 4: Decontaminate the Area

  • Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Collect all decontamination materials (e.g., wipes, absorbent pads) as solid hazardous waste.

Step 5: Decontaminate Equipment

  • Thoroughly decontaminate any equipment that came into contact with the compound before reuse.[3]

Section 4: Final Disposal

The ultimate disposal of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate must be conducted by a licensed and certified hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]

Procedure for Disposal:

  • Storage: Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within your laboratory.[7]

  • Contact EHS: Follow your institution's procedures for chemical waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office or using an online waste pickup request system.

  • Documentation: Complete all necessary waste disposal forms accurately and completely.

The following diagram outlines the overall disposal workflow:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Institutional Procedures cluster_Vendor External Disposal Start Generation of Waste Assess Hazard Assessment & PPE Selection Start->Assess Segregate Waste Segregation & Containerization Assess->Segregate Spill Spill Management (as needed) Segregate->Spill If Spill Occurs Store Secure Storage in Satellite Accumulation Area Segregate->Store Request Submit Waste Pickup Request to EHS Store->Request Pickup Scheduled Waste Pickup by EHS Request->Pickup Transport Transport by Licensed Waste Carrier Pickup->Transport FinalDisposal Final Disposal at a Permitted Facility (e.g., Incineration) Transport->FinalDisposal

Overall Disposal Workflow

Section 5: Environmental Considerations

While specific data on the environmental fate of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate is limited, related compounds are noted to be potentially harmful to aquatic life with long-lasting effects.[10] This underscores the importance of preventing its release into the environment. Proper disposal through a certified hazardous waste vendor ensures that the compound is managed in an environmentally responsible manner, likely through high-temperature incineration, which is a common method for the destruction of organic chemical waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate, upholding their commitment to laboratory safety and environmental stewardship.

References

  • NextSDS. tert-butyl 8-methyl-2,5,8-triazaspiro[3.
  • Apollo Scientific. tert-Butyl 2,7-diazaspiro[3.
  • NextSDS. tert-butyl 7-oxo-2,5,8-triazaspiro[3.
  • PubChem. tert-Butyl 2,7-diazaspiro[3.
  • CymitQuimica.
  • Chemcia Scientific.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Kishida Chemical Co., Ltd.
  • Sigma-Aldrich.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Fisher Scientific.
  • Basel Convention. Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6).
  • National Institutes of Health. NIH Waste Disposal Guide 2022.
  • University of St Andrews. Disposal of Chemical Waste.
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.

Sources

Handling

Personal protective equipment for handling Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

An In-Depth Technical Guide on the Safety, PPE, and Handling of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate Introduction & Mechanistic Context Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1936048...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Safety, PPE, and Handling of Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Introduction & Mechanistic Context

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1936048-62-2) is a highly specialized, Boc-protected spirocyclic amine. In contemporary drug discovery, spirocyclic systems are recognized as privileged scaffolds; they offer enhanced three-dimensionality, an increased sp³ carbon fraction, and conformational rigidity that enable researchers to explore previously inaccessible chemical space [1].

However, the exact structural features that make these compounds valuable pharmacophores also necessitate stringent laboratory safety protocols. The presence of the tert-butyloxycarbonyl (Boc) protecting group alongside reactive amine centers presents specific toxicological hazards—primarily skin corrosion/irritation, serious eye irritation, and specific target organ toxicity (STOT) targeting the respiratory tract [2]. As a Senior Application Scientist, I mandate that handling this compound requires more than passive compliance; it requires a mechanistic understanding of why specific safety protocols are deployed.

Hazard Assessment & Chemical Properties

Understanding the physicochemical properties of the compound is the foundational step in risk mitigation.

Property / HazardSpecification / GHS ClassificationMechanistic Rationale
CAS Number 1936048-62-2Unique identifier for the Boc-protected triazaspiro nonane derivative.
Physical State Solid (Powder/Crystalline)Highly prone to aerosolization during transfer, significantly increasing inhalation risk.
Skin Irritation Category 2 (H315)Amine derivatives can disrupt the lipid bilayer of the stratum corneum, causing localized inflammation.
Eye Irritation Category 2A (H319)Direct contact causes severe corneal irritation due to localized pH changes and chemical reactivity.
STOT (Single Exposure) Category 3 (H335)Inhalation of airborne particulates directly irritates the mucosal membranes of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The following matrix details the exact protective equipment required, grounded in the specific chemical causality of Boc-protected amines.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double Nitrile Gloves (Inner: 0.12mm, Outer: 0.20mm)Amine compounds can easily permeate latex. Nitrile provides a superior chemical barrier. Double-gloving prevents breakthrough during prolonged handling or accidental exposure to the anhydrous solvents (e.g., DMSO, DMF) used for dissolution.
Eye/Face Protection ANSI Z87.1+ Splash GogglesStandard safety glasses are insufficient. Splash goggles provide a complete orbital seal, protecting against both aerosolized powders and solvent splashes.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge which could ignite airborne dust or flammable solvents used in concurrent reactions.
Respiratory N95 or P100 Particulate RespiratorMandatory only if handling bulk powder outside a certified fume hood. Mitigates the H335 (respiratory irritation) hazard by filtering out fine particulates.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system to ensure absolute safety and material integrity.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids.

  • Place an anti-static weighing boat on the analytical balance inside the hood to prevent powder dispersion caused by static cling.

Step 2: PPE Donning Sequence Follow the strict donning sequence below to ensure no cross-contamination occurs before handling the chemical.

PPE_Donning Start Pre-Entry Preparation & Fume Hood Check LabCoat Don Flame-Resistant Lab Coat (Fully buttoned) Start->LabCoat Gloves1 Don Inner Nitrile Gloves (Min 0.12mm thickness) LabCoat->Gloves1 Eye Don Splash Goggles (ANSI Z87.1+) Gloves1->Eye Respirator Don P100/N95 Respirator (If handling bulk outside hood) Eye->Respirator Gloves2 Don Outer Nitrile Gloves (Over lab coat cuffs) Respirator->Gloves2 Ready Ready for Chemical Handling Gloves2->Ready

Caption: Sequential PPE donning workflow for handling hazardous spirocyclic amine powders.

Step 3: Chemical Transfer and Weighing

  • Use a grounded, stainless-steel spatula to transfer the Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate. Avoid plastic spatulas that generate static electricity.

  • Weigh the required mass directly into the reaction vessel if possible, minimizing intermediate transfer steps.

  • Seal the primary container immediately after use. Purge the headspace with an inert gas (Argon or Nitrogen) before long-term storage at 2-8°C to prevent oxidative degradation of the unprotected amine centers.

Step 4: Dissolution

  • When reconstituting, utilize anhydrous solvents (e.g., DMSO, DMF, or DCM) [3]. Add the solvent slowly down the side of the vessel to prevent the sudden aerosolization of the dry powder.

Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent respiratory exposure and surface contamination.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Hood Assess->Major Absorb Cover with Inert Absorbent Minor->Absorb Evacuate Evacuate Area Call EHS Major->Evacuate Collect Collect in HazMat Container Absorb->Collect Decon Decontaminate with 1% Bleach/Water Collect->Decon

Caption: Logic tree for assessing and responding to spirocyclic amine spills.

Minor Spill Protocol (<50g, inside hood):

  • Isolate: Keep the fume hood sash lowered to maintain negative pressure.

  • Contain: Gently cover the spilled powder with damp sand or a universal inert absorbent pad to prevent dust generation. Do NOT sweep dry powder.

  • Collect: Use a plastic scoop to transfer the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the area with a 1% bleach solution followed by a soap and water wash. The mild oxidation helps neutralize residual amine reactivity.

Disposal Plan

Improper disposal of Boc-protected amines can lead to environmental contamination and dangerous cross-reactions in waste streams.

  • Solid Waste: All contaminated PPE (inner gloves, bench paper) and empty vials must be placed in a solid hazardous waste bin labeled "Toxic Organic Solids - Amine Derivatives."

  • Liquid Waste: Solutions containing Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate must be segregated into "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the solvent used (e.g., DCM vs. DMF).

  • Critical Warning: Never mix this compound with acidic waste streams. The Boc group will cleave under strongly acidic conditions, generating isobutylene gas which can cause catastrophic pressure buildup and explosion in closed waste containers.

References

  • Title: Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: MDPI (Molecules) URL: [Link]

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